molecular formula C31H27NO5 B2511298 Fmoc-4-(4-methoxyphenyl)-L-phenylalanine CAS No. 1223105-44-9

Fmoc-4-(4-methoxyphenyl)-L-phenylalanine

Cat. No.: B2511298
CAS No.: 1223105-44-9
M. Wt: 493.559
InChI Key: ZLGMTYBMTLVUJD-LJAQVGFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-4-(4-methoxyphenyl)-L-phenylalanine is a specialized unnatural amino acid building block that is invaluable in advanced solid-phase peptide synthesis (SPPS) . Its core utility stems from the Fmoc (9-fluorenylmethoxycarbonyl) protecting group , which is selectively removed with a base like piperidine during the stepwise elongation of the peptide chain, allowing for precise control over sequence assembly . The defining structural feature of this amino acid is its biphenyl side chain modified with a methoxy group. This extended aromatic system is designed to enhance the intrinsic fluorescence properties of the peptide into which it is incorporated. Researchers are increasingly using such fluorescent unnatural amino acids as minimally disruptive, site-specific probes to study protein dynamics, folding, and biomolecular interactions without the steric interference caused by large fluorescent protein tags . In practice, this compound enables the synthesis of peptides with tailored photophysical characteristics. These peptides serve as powerful tools in drug discovery and biochemical research , with applications in monitoring enzyme activity through FRET-based assays, studying cellular uptake, and developing new diagnostic agents . The methoxy-functionalized biphenyl structure makes it a critical intermediate for developing peptide-based therapeutics with improved stability and targeted function .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(4-methoxyphenyl)phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H27NO5/c1-36-23-16-14-22(15-17-23)21-12-10-20(11-13-21)18-29(30(33)34)32-31(35)37-19-28-26-8-4-2-6-24(26)25-7-3-5-9-27(25)28/h2-17,28-29H,18-19H2,1H3,(H,32,35)(H,33,34)/t29-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLGMTYBMTLVUJD-LJAQVGFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Strategic Incorporation of Fmoc-4-(4-methoxyphenyl)-L-phenylalanine in Modern Peptide Science: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of peptide-based therapeutics and chemical biology, the use of unnatural amino acids (UAAs) has become an indispensable tool for modulating the pharmacological and physicochemical properties of peptides.[1][2] Among these, Fmoc-4-(4-methoxyphenyl)-L-phenylalanine stands out as a key building block in solid-phase peptide synthesis (SPPS). Its strategic incorporation into peptide sequences offers a nuanced approach to enhancing stability, solubility, and biological activity. This guide provides an in-depth technical overview of the applications of Fmoc-4-(4-methoxyphenyl)-L-phenylalanine, detailing the causality behind its selection, its impact on peptide properties, and optimized protocols for its use.

Introduction: The Rationale for Unnatural Amino Acids in Peptide Design

The therapeutic potential of peptides is often limited by their inherent metabolic instability and poor bioavailability.[1] The introduction of UAAs is a powerful strategy to overcome these limitations. By altering the side chains or backbone of amino acids, researchers can fine-tune the conformational and physicochemical properties of peptides to enhance their drug-like characteristics.

Fmoc-4-(4-methoxyphenyl)-L-phenylalanine is a derivative of L-phenylalanine, featuring a methoxy group at the para-position of the phenyl ring and the ubiquitous fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino group. The Fmoc group is the cornerstone of modern SPPS, enabling a milder and more selective deprotection strategy compared to the harsher acid-labile Boc-protecting group.[3][4] This is particularly advantageous when synthesizing complex peptides or those with sensitive modifications like glycosylation or phosphorylation.[3] The true innovation, however, lies in the subtle yet impactful modification of the phenyl ring.

The Physicochemical and Biological Impact of the 4-Methoxy Group

The decision to incorporate a 4-methoxy-L-phenylalanine residue is driven by the desire to rationally modulate a peptide's properties. The methoxy group, while seemingly a minor addition, exerts significant electronic and steric effects.

Enhancing Peptide Stability and Solubility

A primary application of Fmoc-4-(4-methoxyphenyl)-L-phenylalanine is to improve the stability and solubility of the resulting peptides.[5] The methoxy group can influence the local electronic environment and disrupt aggregation-promoting intermolecular interactions that can occur between unsubstituted phenylalanine residues. This is particularly crucial for handling and formulating peptide-based drugs.[5]

Modulating Biological Activity and Receptor Interactions

The 4-methoxy group can significantly influence a peptide's interaction with its biological target. In the context of G protein-coupled receptors (GPCRs), a major class of drug targets, the binding pocket is often a finely tuned environment. The introduction of the methoxy group can:

  • Alter Binding Affinity: The electron-donating nature of the methoxy group can modify the cation-π interactions between the aromatic ring and cationic residues in the receptor binding pocket. This can either enhance or decrease binding affinity, providing a tool for structure-activity relationship (SAR) studies.

  • Influence Conformation: The steric bulk of the methoxy group can influence the rotational freedom of the phenyl side chain, thereby constraining the peptide backbone into a more bioactive conformation. Studies on cyclic peptides with substituted phenylalanines have shown that para-substituents can impact the global conformation of the peptide.[6]

  • Probe Binding Pockets: The methoxy group can serve as a chemical probe to explore the steric and electronic requirements of a receptor's binding site.[2]

A Tool for Peptidomimetic and Drug Design

The unique properties conferred by the 4-methoxy group make this UAA a valuable asset in the design of peptidomimetics.[7][8] By mimicking the key interactions of a natural peptide ligand while offering improved stability, peptides incorporating 4-methoxy-L-phenylalanine can serve as leads for the development of novel therapeutics, particularly in areas like oncology and immunology.

Technical Considerations for Solid-Phase Peptide Synthesis

The successful incorporation of Fmoc-4-(4-methoxyphenyl)-L-phenylalanine into a peptide sequence requires careful consideration of the SPPS protocol. While standard protocols are generally effective, optimization may be necessary depending on the sequence.

Physicochemical Properties
PropertyValueSource
Molecular Formula C25H23NO5N/A
Molecular Weight 417.45 g/mol [2]
Appearance White to off-white powder[9]
Solubility Soluble in DMF and other common SPPS solvents. The Fmoc group enhances solubility in organic solvents.[9][9]
Optimized SPPS Protocol

The following protocol is a generalized guideline for the manual incorporation of Fmoc-4-(4-methoxyphenyl)-L-phenylalanine. It is recommended to perform a small-scale test synthesis to optimize conditions for a specific peptide sequence.

Materials:

  • Fmoc-Rink Amide MBHA resin (or other suitable resin)

  • Fmoc-4-(4-methoxyphenyl)-L-phenylalanine

  • Other Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Washing solvents: Dichloromethane (DCM), Isopropanol (IPA)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

  • Cold diethyl ether

Workflow Diagram:

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeated for each amino acid) cluster_cleavage Cleavage & Purification Resin 1. Resin Swelling (DMF, 30 min) Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF, 5 + 15 min) Resin->Fmoc_Deprotection Wash1 3. Washing (DMF, IPA) Fmoc_Deprotection->Wash1 Coupling 4. Amino Acid Coupling (Fmoc-AA, HBTU/HATU, DIPEA in DMF) Wash1->Coupling Wash2 5. Washing (DMF) Coupling->Wash2 Kaiser_Test 6. Kaiser Test (Check for completion) Wash2->Kaiser_Test Kaiser_Test->Fmoc_Deprotection Next cycle Final_Wash 7. Final Wash (DCM) Kaiser_Test->Final_Wash Final cycle Cleavage 8. Cleavage from Resin (TFA cocktail, 2-3 hrs) Final_Wash->Cleavage Precipitation 9. Precipitation (Cold diethyl ether) Cleavage->Precipitation Purification 10. Purification (RP-HPLC) Precipitation->Purification Analysis 11. Analysis (Mass Spectrometry) Purification->Analysis Case_Study_Logic cluster_problem Problem cluster_strategy Strategy cluster_outcomes Hypothesized Outcomes cluster_goal Goal Problem Natural Neuropeptide: - Low Receptor Affinity - Poor Metabolic Stability - Limited CNS Penetration Strategy Incorporate Fmoc-4-(4-methoxyphenyl)-L-phenylalanine via SPPS Problem->Strategy Outcome1 Enhanced Receptor Binding (Altered cation-π interactions) Strategy->Outcome1 Outcome2 Increased Proteolytic Resistance (Steric hindrance) Strategy->Outcome2 Outcome3 Improved BBB Permeability (Increased lipophilicity) Strategy->Outcome3 Goal Development of a more potent and drug-like neuropeptide therapeutic Outcome1->Goal Outcome2->Goal Outcome3->Goal

Sources

Fmoc-4-(4-methoxyphenyl)-L-phenylalanine: Technical Specifications & Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fmoc-4-(4-methoxyphenyl)-L-phenylalanine (CAS: 1223105-44-9 ) is a specialized non-canonical amino acid used in solid-phase peptide synthesis (SPPS) to introduce extended aromaticity and hydrophobicity into peptide backbones. Structurally, it is a biphenylalanine derivative where the distal phenyl ring bears a methoxy group at the para position. This modification serves two critical functions in drug design: it extends the side-chain reach to probe deep hydrophobic pockets in receptors (e.g., GPCRs like GLP-1) and introduces a hydrogen bond acceptor (methoxy oxygen) that can anchor the peptide ligand.

This guide details the physicochemical specifications, synthesis pathways, and optimized SPPS protocols for this building block.

Chemical Identity & Specifications

Datasheet
ParameterSpecification
Chemical Name N-alpha-(9-Fluorenylmethyloxycarbonyl)-4-(4-methoxyphenyl)-L-phenylalanine
Common Synonyms Fmoc-L-Bip(4'-OMe)-OH; Fmoc-4-(4'-methoxyphenyl)-Phe-OH
CAS Number 1223105-44-9
Molecular Formula C₃₁H₂₇NO₅
Molecular Weight 493.56 g/mol
Chiral Purity ≥ 99% L-enantiomer (ee)
Chemical Purity ≥ 98% (HPLC)
Appearance White to off-white powder
Solubility Soluble in DMF, DMSO, NMP; Insoluble in Water
Melting Point 185–195 °C (Decomposes)
Structural Visualization

The compound consists of an Fmoc-protected alpha-amine, a free carboxylic acid, and a biphenyl side chain with a terminal methoxy group.

ChemicalStructure Fmoc Fmoc Group (N-Protection) AlphaC α-Carbon (L-Config) Fmoc->AlphaC Amide Bond Carboxyl Carboxylic Acid (C-Term) AlphaC->Carboxyl SideChain Biphenyl Scaffold (Hydrophobic Core) AlphaC->SideChain CH2 Linker Methoxy 4'-Methoxy Group (H-Bond Acceptor) SideChain->Methoxy Para-Sub

Figure 1: Functional domain breakdown of Fmoc-4-(4-methoxyphenyl)-L-phenylalanine.

Synthesis & Manufacturing

The industrial synthesis of Fmoc-Bip(4'-OMe)-OH relies on the Suzuki-Miyaura cross-coupling reaction. This pathway is preferred over direct alkylation to preserve the chiral integrity of the alpha-carbon.

Synthesis Workflow
  • Starting Material: Fmoc-4-iodo-L-phenylalanine (Fmoc-Phe(4-I)-OH).

  • Reagent: 4-Methoxyphenylboronic acid.

  • Catalyst: Palladium(II) acetate [Pd(OAc)₂] or Pd(dppf)Cl₂ with a mild base (Na₂CO₃ or K₃PO₄).

  • Conditions: Reaction is typically performed in mild solvents (DME/Water or Toluene/Ethanol) at 60–80°C to prevent racemization.

SynthesisPathway SM1 Fmoc-Phe(4-I)-OH (Chiral Scaffold) Reaction Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3 80°C, 12h SM1->Reaction SM2 4-Methoxyphenylboronic Acid (Aryl Donor) SM2->Reaction Workup Acidic Workup (pH 2) Extraction (EtOAc) Reaction->Workup Purification Recrystallization (EtOH/Hexane) Workup->Purification Product Fmoc-Bip(4'-OMe)-OH (>98% Pure) Purification->Product

Figure 2: Suzuki-Miyaura cross-coupling pathway for manufacturing Fmoc-Bip(4'-OMe)-OH.

Application in Solid Phase Peptide Synthesis (SPPS)[3][4][5][6][7][8]

Solubility & Handling

Due to the biphenyl moiety, this amino acid is significantly more hydrophobic than standard Phenylalanine.

  • Solvent: Dissolve in NMP (N-methyl-2-pyrrolidone) or DMF at 0.2–0.5 M.

  • Heating: Gentle heating (40°C) and sonication are often required to achieve full dissolution.

  • Stability: The methoxy ether is stable to standard TFA cleavage conditions (95% TFA) and does not require special scavengers.

Coupling Protocol (Optimized)

The bulky side chain creates steric hindrance, making standard coupling (e.g., HBTU) prone to deletion sequences.

Recommended Protocol:

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DIC/Oxyma .

  • Base: DIPEA (Diisopropylethylamine) or Collidine (2,4,6-trimethylpyridine).

  • Stoichiometry: 4 equivalents of AA : 3.9 eq HATU : 8 eq DIPEA relative to resin loading.

  • Reaction Time: Double coupling (2 x 45 min) is highly recommended.

  • Monitoring: Use the Chloranil test (sensitive for secondary amines) rather than Kaiser test if coupling to a secondary amine (e.g., Proline), otherwise Kaiser is sufficient.

Deprotection & Cleavage
  • Fmoc Removal: 20% Piperidine in DMF (standard).[1] No special precautions needed.

  • Final Cleavage: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O.

    • Note: If the peptide contains Trp or Met, include EDT or DODT to prevent alkylation, though the methoxy-biphenyl group itself is non-reactive.

SPPSWorkflow Start Resin-Bound Peptide Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect Wash1 DMF Wash (x3) Deprotect->Wash1 Activate Activation (HATU/DIPEA in NMP) Wash1->Activate Coupling Coupling Reaction (2 x 45 min) Activate->Coupling Check Kaiser Test Coupling->Check Check->Coupling Positive (Blue) Next Proceed to Next AA Check->Next Negative (Colorless)

Figure 3: Optimized SPPS cycle for sterically hindered biphenyl amino acids.

Structural Biology & Pharmacology

Why use Fmoc-Bip(4'-OMe)-OH?

  • Extended Reach: The biphenyl side chain is approximately 4 Å longer than Phenylalanine. This allows the residue to penetrate deep hydrophobic pockets in receptors that are inaccessible to natural amino acids.

  • Pi-Pi Stacking: The extended aromatic system enhances

    
    -
    
    
    
    interactions with aromatic residues (Phe, Trp, Tyr) in the target protein, increasing binding affinity (
    
    
    ).
  • Electronic Tuning: The methoxy group is electron-donating, increasing the electron density of the distal ring. This strengthens cation-

    
     interactions with positively charged residues (Lys, Arg) in the receptor.
    

Common Applications:

  • GLP-1 Agonists: Used to replace Phe or Trp to enhance albumin binding or receptor affinity.

  • Antimicrobial Peptides: Increases membrane insertion capability due to high hydrophobicity.

  • Protease Inhibitors: The bulky side chain can block the active site of proteases, improving the metabolic stability (half-life) of the peptide drug.

Storage & Safety

  • Storage: Store at +2°C to +8°C in a desiccator. Long-term storage at -20°C is preferred to prevent hydrolysis.

  • Shelf Life: 2 years if kept dry and protected from light.

  • Safety: Irritant to eyes, respiratory system, and skin. Standard PPE (gloves, goggles, fume hood) is required during handling.

References

  • National Institutes of Health (NIH) - PubMed. (2016). Synthesis of Fmoc-Protected Arylphenylalanines via Suzuki-Miyaura Cross-Coupling. J Org Chem. 2016 Oct 7;81(19):9499-9506.[2] Retrieved from [Link]

  • Navimro. (2025). Fmoc-4-(4-methoxyphenyl)-L-phenylalanine Product Details. Retrieved from [Link]

Sources

molecular weight of Fmoc-4-(4-methoxyphenyl)-L-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Fmoc-4-(4-methoxyphenyl)-L-phenylalanine for Advanced Peptide Synthesis

Introduction

Fmoc-4-(4-methoxyphenyl)-L-phenylalanine is a specialized amino acid derivative that serves as a critical building block in the field of peptide chemistry and drug development. As a derivative of L-phenylalanine, it incorporates two key modifications: the attachment of a 9-fluorenylmethyloxycarbonyl (Fmoc) group to its α-amino terminus and a methoxy group at the para (4-position) of the phenyl ring. This guide provides a comprehensive overview of its physicochemical properties, synthesis, applications in Solid-Phase Peptide Synthesis (SPPS), and the strategic importance of the 4-methoxy modification for researchers, scientists, and professionals in drug development.

The Fmoc protecting group is the cornerstone of modern peptide synthesis, offering a base-labile protection strategy that is orthogonal to the acid-labile side-chain protecting groups commonly employed.[1] This allows for the sequential and controlled assembly of amino acids into a peptide chain with high fidelity.[][3] The introduction of a methoxy group on the phenyl side chain provides a tool for subtly modulating the electronic and steric properties of the resulting peptide, influencing its conformation, receptor binding affinity, and overall pharmacological profile.

Physicochemical Properties and Specifications

A thorough understanding of the physicochemical properties of Fmoc-4-(4-methoxyphenyl)-L-phenylalanine is essential for its proper handling, storage, and application in synthesis protocols. The key specifications for this compound are summarized below.

PropertyValueSource(s)
Molecular Weight 417.45 g/mol [4][5]
Molecular Formula C₂₅H₂₃NO₅[6]
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methoxyphenyl)propanoic acid[4][6]
CAS Number 77128-72-4[4][6]
Appearance Typically a white powder[7]
Purity ≥95% (commonly available)[4][6]

The Role and Mechanism of the Fmoc Protecting Group

The Fmoc group is paramount to the success of modern SPPS due to its unique chemical properties. Its primary function is to temporarily block the α-amino group of the amino acid, preventing self-polymerization and ensuring that coupling occurs only at the desired N-terminus of the growing peptide chain.[3]

Key Advantages of Fmoc Chemistry:
  • Mild Deprotection: The Fmoc group is cleaved under mild basic conditions, typically with a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][3] This preserves the integrity of acid-sensitive linkers and side-chain protecting groups.

  • Orthogonality: The base-lability of the Fmoc group is orthogonal to the acid-labile groups (e.g., Boc, tBu, Trt) used to protect reactive side chains, allowing for selective deprotection.[1]

  • UV Monitoring: The fluorenyl group has a strong UV absorbance.[3] The cleavage byproduct, the dibenzofulvene-piperidine adduct, can be monitored spectrophotometrically to ensure the deprotection reaction has gone to completion, a feature perfectly suited for automated peptide synthesizers.[3]

Deprotection Mechanism:

The cleavage occurs via a β-elimination reaction. The base (piperidine) abstracts the acidic proton on the fluorenyl ring, leading to the elimination of the carbamate and the formation of dibenzofulvene, which is then trapped by the piperidine.

Fmoc_Deprotection Fmoc_Peptide Fmoc-NH-Peptide Intermediate Carbanion Intermediate Fmoc_Peptide->Intermediate Proton Abstraction Piperidine Piperidine (Base) Piperidine->Fmoc_Peptide DBF_Adduct Dibenzofulvene-Piperidine Adduct (UV Active) Intermediate->DBF_Adduct Release & Trapping Free_Amine H₂N-Peptide (Free Amine) Intermediate->Free_Amine β-Elimination

Caption: Mechanism of Fmoc deprotection by piperidine.

Synthesis and Quality Control

Fmoc-protected amino acids are generally synthesized by reacting the free amino acid with an Fmoc-donating reagent under basic conditions.[1] The most common and efficient reagent for this transformation is N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).

Experimental Protocol: General Synthesis of an Fmoc-Amino Acid
  • Dissolution: Dissolve the free amino acid (1.0 equivalent) in a suitable aqueous basic solution, such as 10% aqueous sodium carbonate or a mixture of dioxane and aqueous sodium bicarbonate. The base deprotonates the amino group, making it nucleophilic.

  • Addition of Fmoc-OSu: Cool the solution to 0-5°C. Slowly add a solution of Fmoc-OSu (1.05 equivalents) in a solvent like dioxane or acetone with vigorous stirring.[1] Maintaining a low temperature controls the reaction rate and minimizes side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for several hours or overnight to ensure the reaction proceeds to completion.

  • Work-up: Dilute the reaction mixture with water. Perform an extraction with a non-polar solvent like diethyl ether to remove unreacted Fmoc-OSu and other organic impurities.

  • Acidification & Isolation: Acidify the aqueous layer with a strong acid (e.g., HCl) to a pH of ~2. This protonates the carboxylic acid, causing the Fmoc-amino acid product to precipitate.

  • Purification: Collect the precipitate by filtration, wash thoroughly with cold water, and dry under vacuum. Further purification can be achieved by recrystallization if necessary.

Synthesis_Workflow Start Free Amino Acid + Fmoc-OSu Step1 Reaction in Aqueous Base (e.g., Na₂CO₃, Dioxane) Start->Step1 Step2 Aqueous Work-up (Wash with Ether) Step1->Step2 Step3 Acidification (HCl) & Precipitation Step2->Step3 Step4 Filtration & Drying Step3->Step4 End Purified Fmoc-Amino Acid Step4->End

Caption: General workflow for Fmoc-amino acid synthesis.

Quality Control Considerations

The purity of the Fmoc-amino acid is critical for successful peptide synthesis. Common impurities include the free amino acid, which can lead to deletions or multiple insertions, and dipeptide impurities (Fmoc-AA-AA-OH), which result in insertions.[8] High-purity starting materials (≥99%) are essential to maximize yield and minimize difficult purification steps of the final peptide.[8]

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-4-(4-methoxyphenyl)-L-phenylalanine is used as a standard building block within the automated or manual SPPS cycle. The process involves the sequential addition of amino acids to a growing chain that is covalently attached to an insoluble solid support (resin).

Experimental Protocol: A Single SPPS Coupling Cycle

This protocol assumes the synthesis has already started and the N-terminus of the resin-bound peptide is protected with an Fmoc group.

  • Resin Swelling: Swell the peptide-resin in a suitable solvent, typically DMF or N-methyl-2-pyrrolidone (NMP), for 15-30 minutes to ensure all reactive sites are accessible.[1]

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes. Drain and repeat once. This step cleaves the Fmoc group, exposing the free N-terminal amine.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to completely remove the piperidine and the dibenzofulvene adduct. This is critical to prevent side reactions in the next step.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the incoming Fmoc-4-(4-methoxyphenyl)-L-phenylalanine (3-5 equivalents) with a coupling reagent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIPEA or 2,4,6-Collidine) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 30-60 minutes. The activated carboxylic acid reacts with the free amine on the resin to form a new peptide bond.

  • Washing: Wash the resin again with DMF (3-5 times) to remove excess reagents and byproducts.

  • Cycle Repetition: The resin is now ready for the next cycle, starting again with the Fmoc deprotection step (Step 2).

SPPS_Cycle Start Start: Fmoc-Peptide-Resin Deprotection Step 1: Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Step 2: Washing (DMF) Deprotection->Wash1 Coupling Step 3: Coupling (Activated Fmoc-AA) Wash1->Coupling Wash2 Step 4: Washing (DMF) Coupling->Wash2 NextCycle Ready for Next Cycle (Fmoc-AA-Peptide-Resin) Wash2->NextCycle NextCycle->Deprotection Repeat Cycle

Caption: The four main steps of a Solid-Phase Peptide Synthesis (SPPS) cycle.

Significance of the 4-Methoxyphenyl Side Chain in Drug Discovery

The choice to incorporate a non-canonical amino acid like 4-(4-methoxyphenyl)-L-phenylalanine instead of the natural L-phenylalanine is a deliberate strategy in medicinal chemistry to fine-tune the properties of a peptide.

  • Modulation of Hydrophobicity: The methoxy group introduces a polar ether linkage while being attached to a hydrophobic phenyl ring. This can alter the hydrophilic-lipophilic balance (HLB) of the peptide, potentially improving solubility or cell permeability compared to the more hydrophobic 4-methyl-L-phenylalanine.[9]

  • Electronic Effects and π-π Stacking: The methoxy group is an electron-donating group, which alters the electron density of the aromatic ring. This can influence π-π stacking interactions with other aromatic residues or receptor sites, potentially strengthening or weakening binding affinity.[10]

  • Hydrogen Bonding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, introducing a new potential interaction point with a biological target that is not present in phenylalanine.

  • Conformational Constraint: The presence of the methoxy group can introduce a degree of steric influence that may favor specific peptide backbone conformations (e.g., turns or helices), which can be crucial for biological activity.

  • Metabolic Stability: Modifications to the side chain can block sites of enzymatic degradation (e.g., by proteases), thereby increasing the in vivo half-life of the peptide therapeutic.

By leveraging these subtle yet significant modifications, researchers can design peptides with enhanced potency, selectivity, and improved pharmacokinetic profiles, making Fmoc-4-(4-methoxyphenyl)-L-phenylalanine a valuable tool in the development of novel peptide-based drugs.[7][11]

Conclusion

Fmoc-4-(4-methoxyphenyl)-L-phenylalanine is a sophisticated chemical tool that combines the robust and mild methodology of Fmoc-based SPPS with the strategic advantages of side-chain modification. Its precise molecular weight and well-defined properties allow for its seamless integration into established synthesis protocols. For researchers and drug developers, the value of this compound lies not only in its function as a peptide building block but also in its potential to impart desirable physicochemical and pharmacological properties to the final peptide, accelerating the discovery of new and more effective therapeutic agents.

References

  • Fmoc-Phe(4-Me)-OH [199006-54-7]. Peptides. [Link]

  • Fmoc-4-Amino-L-phenylalanine | C24H22N2O4 | CID 7019927. PubChem. [Link]

  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. PMC. [Link]

  • Fmoc-4-(Boc-amino)-L-phenylalanine - 1 g. Anaspec. [Link]

  • (a) The chemical formulae of Fmoc chloride, L-phenylalanine,... ResearchGate. [Link]

Sources

A Technical Guide to the Solubility Parameters of Fmoc-4-(4-methoxyphenyl)-L-phenylalanine: Theoretical Foundations and Experimental Determination

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Solubility Landscape in Peptide Science

The Theoretical Framework of Solubility: From Hildebrand to Hansen

The principle of "like dissolves like" is a fundamental concept in chemistry. Solubility parameters provide a quantitative method to describe this principle.

The Hildebrand Solubility Parameter: A One-Dimensional Approach

The Hildebrand solubility parameter (δ) offers a single value to estimate the cohesive energy density of a material, which is the energy required to separate its molecules to an infinite distance.[1][2] It is calculated as the square root of the cohesive energy density.[1][2] Materials with similar Hildebrand parameters are more likely to be miscible.[1] However, this one-dimensional approach is most effective for nonpolar and slightly polar molecules and often fails to accurately predict solubility in systems involving polar interactions and hydrogen bonding.[1][3]

Hansen Solubility Parameters (HSP): A Three-Dimensional Perspective

To address the limitations of the Hildebrand parameter, Charles M. Hansen introduced a three-dimensional system.[4] The Hansen Solubility Parameters break down the total cohesive energy into three components:

  • δd (Dispersion): Energy from van der Waals forces.[4][5]

  • δp (Polar): Energy from dipolar intermolecular forces.[4][5]

  • δh (Hydrogen Bonding): Energy from hydrogen bonds.[4][5]

These three parameters (δd, δp, δh) can be visualized as coordinates for a point in a three-dimensional "Hansen space".[4] The closer two points are in this space, the more likely the materials are to be soluble in one another.[4] This multi-dimensional approach provides a much more nuanced and accurate prediction of solubility, especially for complex molecules like Fmoc-protected amino acids.[3][5]

Diagram 1: Conceptual Representation of Hansen Space

HansenSpace Hansen Solubility Space cluster_solute Solute Solubility Sphere origin x origin->x δd (Dispersion) y origin->y δp (Polar) z origin->z δh (H-Bonding) solute_center Solute (δd, δp, δh) good_solvent1 Good Solvent 1 good_solvent2 Good Solvent 2 poor_solvent Poor Solvent

Caption: A 3D representation of Hansen space, illustrating the solubility sphere of a solute. Good solvents lie within this sphere, while poor solvents are outside.

Qualitative Solubility Profile of Fmoc-Amino Acids

Fmoc-protected amino acids, including Fmoc-4-(4-methoxyphenyl)-L-phenylalanine, are characterized by the large, hydrophobic Fmoc group.[6] This makes them generally poorly soluble in aqueous solutions but soluble in polar aprotic organic solvents commonly used in solid-phase peptide synthesis (SPPS).[6][7]

Solvent ClassExamplesGeneral Solubility of Fmoc-Amino AcidsRationale
Polar Aprotic DMF, NMP, DMSO, DMAcGood to ExcellentThese solvents effectively solvate the protected amino acids.[6][7][8] DMF and NMP are the most common solvents in Fmoc-SPPS.[7][8]
Chlorinated Dichloromethane (DCM)LimitedDCM is less polar and generally not a good solvent for many Fmoc-amino acids, though it is used in some washing steps.[8][9]
Ethers Tetrahydrofuran (THF)ModerateTHF can be a moderately effective solvent.[6][8]
Polar Protic Methanol, EthanolVery Slightly Soluble to InsolubleThe large, nonpolar Fmoc group decreases solubility in polar protic solvents.[10]
Nonpolar Hexane, TolueneInsolubleThese solvents are too nonpolar to effectively solvate the peptide backbone and the polar functionalities of the amino acid.[6]

Table 1: General solubility of Fmoc-amino acids in common organic solvents.

Experimental Determination of Hansen Solubility Parameters

Since specific HSP values for Fmoc-4-(4-methoxyphenyl)-L-phenylalanine are not published, experimental determination is necessary. The most common method involves solubility testing in a range of solvents with known HSPs.[11][12] The goal is to identify a set of "good" solvents that dissolve the solute and "poor" solvents that do not. These data are then used to calculate the HSP of the solute.

Required Materials and Equipment
  • Fmoc-4-(4-methoxyphenyl)-L-phenylalanine

  • A selection of at least 20-30 solvents with known and varied Hansen Solubility Parameters (see Appendix A for a sample list).

  • Analytical balance

  • Vortex mixer

  • Small, sealable glass vials

  • Temperature-controlled environment (e.g., lab bench at a consistent temperature)

  • HSPiP (Hansen Solubility Parameters in Practice) software or a similar analysis tool.

Step-by-Step Experimental Protocol
  • Solvent Selection: Choose a diverse set of solvents with a wide range of δd, δp, and δh values. This diversity is crucial for an accurate determination of the solubility sphere.

  • Sample Preparation: Accurately weigh a small amount of Fmoc-4-(4-methoxyphenyl)-L-phenylalanine (e.g., 10 mg) into each labeled vial.

  • Solvent Addition: Add a precise volume of a single solvent (e.g., 1 mL) to each corresponding vial.

  • Dissolution and Observation:

    • Seal each vial tightly.

    • Vigorously agitate each vial using a vortex mixer for 2-3 minutes.

    • Allow the vials to rest and equilibrate for at least 24 hours at a constant temperature.

    • Visually inspect each vial for undissolved solute.

  • Scoring: Assign a binary score to each solvent:

    • 1 (Good Solvent): If the solute is completely dissolved.

    • 0 (Poor Solvent): If any amount of solute remains undissolved.

  • Data Analysis:

    • Input the list of solvents and their corresponding scores (1 or 0) into the HSPiP software.

    • The software will calculate the optimal HSP values (δd, δp, δh) and the interaction radius (R₀) for Fmoc-4-(4-methoxyphenyl)-L-phenylalanine that best separates the good and poor solvents into a "solubility sphere".

Diagram 2: Experimental Workflow for HSP Determination

HSP_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis select_solvents Select Diverse Solvents (n > 20) weigh_solute Weigh Solute into Vials select_solvents->weigh_solute add_solvent Add Solvent to Vials weigh_solute->add_solvent agitate Vortex & Equilibrate (24h) add_solvent->agitate observe Visually Inspect Solubility agitate->observe score Assign Binary Score (1=Soluble, 0=Insoluble) observe->score analyze Analyze Data with HSPiP score->analyze results Obtain Solute HSP (δd, δp, δh) & Radius (R₀) analyze->results

Sources

Methodological & Application

Mastering Peptide Synthesis: An In-Depth Guide to Solid-Phase Peptide Synthesis Utilizing Fmoc-4-(4-methoxyphenyl)-L-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide provides a detailed exploration of solid-phase peptide synthesis (SPPS) with a specific focus on the strategic incorporation of Fmoc-4-(4-methoxyphenyl)-L-phenylalanine. This non-canonical amino acid offers unique advantages for enhancing peptide stability and solubility, making it a valuable tool in modern drug discovery and development.[1] This document serves as a senior-level application note and protocol, blending foundational principles with field-proven insights to empower researchers in the synthesis of complex and high-purity peptides.

Introduction: The Strategic Advantage of Fmoc-4-(4-methoxyphenyl)-L-phenylalanine in SPPS

Solid-phase peptide synthesis (SPPS) has revolutionized the way peptides are created, enabling the stepwise assembly of amino acids on an insoluble resin support.[] The Fmoc (9-fluorenylmethoxycarbonyl) protection strategy is the predominant method used in SPPS, favored for its mild deprotection conditions which preserve the integrity of the growing peptide chain and are compatible with a wide range of sensitive amino acid side chains.[][3]

The incorporation of unnatural amino acids, such as 4-(4-methoxyphenyl)-L-phenylalanine, into peptide sequences is a powerful strategy for modulating their biological activity, stability, and conformational properties.[1] The methoxy group on the phenyl ring of this particular amino acid derivative can enhance hydrophobic interactions and improve the peptide's overall solubility and stability, which are critical parameters for therapeutic candidates.[1] This guide will delve into the practical application of Fmoc-4-(4-methoxyphenyl)-L-phenylalanine in SPPS, providing detailed protocols and explaining the rationale behind key experimental steps.

Core Principles of Fmoc-SPPS: A Cyclical Process

Fmoc-SPPS is a cyclical process involving three main stages: deprotection, amino acid coupling, and washing. This cycle is repeated for each amino acid in the desired peptide sequence.[3]

The Fundamental SPPS Cycle:

  • Resin Preparation: The synthesis begins with an insoluble resin support, which is swelled in a suitable solvent to make the reactive sites accessible.[4]

  • Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed using a mild base, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3]

  • Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence is activated and coupled to the newly exposed N-terminus of the peptide chain.[1]

  • Washing: The resin is thoroughly washed to remove excess reagents and byproducts before the next cycle begins.[4]

This cyclical process is illustrated in the workflow diagram below.

SPPS_Workflow Resin Resin Support Swell Resin Swelling (e.g., DMF) Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Washing (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 Washing (DMF) Coupling->Wash2 Cycle Repeat Cycle (n-1 times) Wash2->Cycle Cycle->Deprotection Next Amino Acid Cleavage Cleavage & Deprotection (TFA Cocktail) Cycle->Cleavage Final Amino Acid Purification Purification & Analysis (HPLC, Mass Spec) Cleavage->Purification

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Detailed Protocols for SPPS using Fmoc-4-(4-methoxyphenyl)-L-phenylalanine

The following protocols are provided as a robust starting point and may require optimization based on the specific peptide sequence and desired purity.

Materials and Reagents
ReagentGradeSupplier Recommendation
Fmoc-4-(4-methoxyphenyl)-L-phenylalaninePeptide SynthesisHigh purity (>98%)
Rink Amide or Wang Resin100-200 meshSelect based on desired C-terminus (amide or acid)
N,N-Dimethylformamide (DMF)Peptide SynthesisLow water content (<0.01%)
PiperidineReagent Grade
Diisopropylethylamine (DIPEA)Peptide Synthesis
HBTU, HATU, or HCTUPeptide SynthesisCoupling Reagents
Trifluoroacetic Acid (TFA)Reagent Grade
Triisopropylsilane (TIS)Reagent GradeScavenger
Dichloromethane (DCM)ACS Grade
Diethyl EtherACS GradeFor peptide precipitation
Acetonitrile (ACN)HPLC GradeFor purification
Step-by-Step Synthesis Protocol

This protocol is designed for a 0.1 mmol synthesis scale.

1. Resin Swelling:

  • Place 100-200 mg of Rink Amide or Wang resin in a reaction vessel.

  • Add sufficient DMF to cover the resin.

  • Gently agitate for at least 30 minutes at room temperature to allow for proper swelling.[1]

  • After swelling, drain the DMF.

2. Initial Fmoc Deprotection (for pre-loaded resins):

  • Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.

  • Agitate for 5 minutes at room temperature, then drain the solution.[1]

  • Repeat with a fresh 20% piperidine/DMF solution for 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).

3. Amino Acid Coupling:

  • In a separate vial, dissolve 3-5 equivalents of Fmoc-4-(4-methoxyphenyl)-L-phenylalanine and a suitable coupling agent (e.g., HBTU, HATU, or HCTU) in DMF.[1]

  • Add 6-10 equivalents of DIPEA to the amino acid solution.[1]

  • Allow the mixture to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature. For potentially difficult couplings, consider extending the reaction time or performing a double coupling.[1]

  • After coupling, drain the reaction solution and wash the resin with DMF (3-5 times).

4. Monitoring the Coupling Reaction:

  • The Kaiser test can be performed to qualitatively assess the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction.

5. Subsequent Deprotection and Coupling Cycles:

  • Repeat the Fmoc deprotection (Step 2) and amino acid coupling (Step 3) steps for each subsequent amino acid in the peptide sequence.

6. Final Fmoc Deprotection:

  • After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Step 2.

7. Cleavage and Side-Chain Deprotection:

  • Wash the peptide-resin with DCM (3 x 1 min) and dry under a stream of nitrogen.

  • Prepare a cleavage cocktail. A standard cocktail for peptides without sensitive residues like Cys, Met, or Trp is TFA/TIS/Water (95:2.5:2.5).[1] The methoxy group on the phenylalanine derivative is generally stable to these conditions.

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[1]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

8. Peptide Precipitation and Purification:

  • Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.[1]

  • Wash the peptide pellet with cold diethyl ether to remove scavengers.

  • Dry the crude peptide under vacuum.

  • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

9. Characterization:

  • Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).[5]

  • Determine the purity of the peptide by analytical RP-HPLC.[5]

Scientific Rationale and Troubleshooting

Causality Behind Experimental Choices:

  • Choice of Resin: Rink Amide resin is used to generate a C-terminal amide, which can enhance the biological activity and stability of some peptides. Wang resin is chosen for peptides with a C-terminal carboxylic acid.[6]

  • Coupling Reagents: HBTU, HATU, and HCTU are highly efficient coupling reagents that minimize racemization, a common side reaction in peptide synthesis.[6]

  • Scavengers in Cleavage Cocktail: TIS is used to "scavenge" or trap the highly reactive carbocations that are generated during the cleavage of side-chain protecting groups, thus preventing unwanted modifications to the peptide.[7]

Troubleshooting Common Issues:

IssuePotential CauseRecommended Solution
Low Coupling Efficiency Steric hindrance from bulky amino acids, incomplete deprotection, peptide aggregation.Increase coupling time, perform a double coupling, use a more potent coupling reagent (e.g., HATU), or switch to a more polar solvent like N-methyl-2-pyrrolidone (NMP).[8]
Peptide Aggregation Formation of secondary structures on the resin, particularly with hydrophobic sequences. This can block reactive sites.Incorporate "difficult sequence" strategies such as using pseudoprolines or depsipeptides, or perform the synthesis at an elevated temperature.[9]
Low Cleavage Yield Incomplete cleavage from the resin or inefficient precipitation.Extend the cleavage time, ensure the cleavage cocktail is freshly prepared, or try a different precipitation solvent. A microcleavage test on a small amount of resin can help diagnose the issue.[10]
Side Reactions Aspartimide formation, racemization, or modification of sensitive amino acids.For aspartimide formation, add an acidic modifier like Oxyma to the deprotection solution.[6] To minimize racemization of sensitive residues like His and Cys, use specific coupling protocols (e.g., lower temperature, shorter activation times).[11]

Visualization of Key Processes

Coupling_Mechanism cluster_activation Amino Acid Activation cluster_coupling Peptide Bond Formation Fmoc_AA Fmoc-AA-OH Carboxylic Acid Activated_AA Fmoc-AA-O-Active Ester Highly Reactive Fmoc_AA->Activated_AA + Activator + Base Activator Activator (e.g., HBTU, HATU) Base Base (e.g., DIPEA) Resin_Peptide Resin-Peptide-NH2 Free N-terminus Peptide_Bond Resin-Peptide-NH-CO-AA-Fmoc Elongated Peptide Resin_Peptide->Peptide_Bond + Activated Amino Acid

Caption: Simplified representation of the amino acid activation and coupling steps in SPPS.

Conclusion: Empowering Peptide Innovation

The use of Fmoc-4-(4-methoxyphenyl)-L-phenylalanine in solid-phase peptide synthesis offers a strategic advantage for the development of novel peptides with enhanced properties. A thorough understanding of the core principles of Fmoc-SPPS, coupled with meticulous execution of the protocols outlined in this guide, will enable researchers to successfully synthesize high-purity peptides for a wide range of applications in research and therapeutic development. By carefully considering the rationale behind each step and employing effective troubleshooting strategies, scientists can overcome the challenges inherent in peptide synthesis and push the boundaries of peptide-based innovation.

References

  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Werner Lab. (2016, December 14). Manual Solid Phase Peptide Synthesis Protocol. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol. Retrieved from [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Pires, D. A. T., Bemquerer, M. P., & do Nascimento, C. J. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Protein and Peptide Letters, 20(9), 985-993.
  • Peptide Synthesis and Purification Core Facility. (n.d.). Peptide Cleavage from Resin Protocol. Retrieved from [Link]

  • Al Musaimi, O., de la Torre, B. G., & Albericio, F. (2022). Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin. ChemistryOpen, 11(12), e202200236.
  • Mant, C. T., & Hodges, R. S. (2007). HPLC analysis and purification of peptides. Methods in Molecular Biology, 386, 3–33.
  • AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Mant, C. T., & Hodges, R. S. (2007). HPLC analysis and purification of peptides. Methods in Molecular Biology, 386, 3–33.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Al Musaimi, O., de la Torre, B. G., & Albericio, F. (2022). Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin. ChemistryOpen, 11(12), e202200236.
  • Re, F., & Ulijn, R. V. (2022). Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights. Gels, 8(9), 543.
  • Agilent Technologies. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved from [Link]

  • Agilent Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

  • Fields, G. B. (2005). HPLC of Peptides and Proteins. In Methods in Molecular Biology (Vol. 251, pp. 3-31). Humana Press.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Reviews, 109(6), 2455–2504.
  • Horváth, Z., Farkas, V., Gáti, T., Borbás, A., & Kéringer, P. (2025, March 18). Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. ChemRxiv.
  • Re, F., & Ulijn, R. V. (2022). Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights. Gels, 8(9), 543.

Sources

Application Note: Advanced Coupling Strategies for Fmoc-4-(4-methoxyphenyl)-L-phenylalanine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of sterically hindered and electronically modified amino acids is a cornerstone of modern peptide-based drug discovery. Fmoc-4-(4-methoxyphenyl)-L-phenylalanine, a specialized amino acid derivative, offers the potential to introduce unique conformational constraints and enhance binding affinity through its bulky, electron-rich side chain.[1] However, its significant steric hindrance presents a considerable challenge to standard peptide coupling protocols, often leading to incomplete reactions, low yields, and racemization.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on advanced, field-proven protocols for the efficient incorporation of Fmoc-4-(4-methoxyphenyl)-L-phenylalanine into peptide sequences. We will delve into the mechanistic rationale behind various coupling strategies, present detailed step-by-step protocols, and offer troubleshooting insights to overcome common synthetic hurdles.

Introduction: The Challenge of Steric Hindrance

Fmoc-4-(4-methoxyphenyl)-L-phenylalanine is a non-canonical amino acid derivative that has garnered interest in medicinal chemistry for its ability to enhance peptide stability and solubility.[1] Its biphenyl-like side chain, featuring a methoxy group, can participate in favorable π-π stacking and hydrophobic interactions within a peptide's target binding pocket. The electron-donating nature of the methoxy group can also modulate the electronic properties of the aromatic system.

However, the sheer bulk of the 4-(4-methoxyphenyl)phenyl side chain, positioned adjacent to the reactive carboxyl group, creates a significant steric shield. This shield impedes the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, making standard coupling conditions often inefficient.[2][3] The primary challenges include:

  • Slow reaction kinetics: The steric clash reduces the frequency of productive collisions between the reacting species.[3]

  • Incomplete coupling: A significant portion of the N-terminal amines on the solid support may remain unreacted, requiring careful monitoring.[4][5]

  • Epimerization/Racemization: Harsh activation conditions required to overcome steric hindrance can increase the risk of racemization at the α-carbon.[6][7]

Therefore, a careful selection of coupling reagents, additives, and reaction conditions is paramount for the successful incorporation of this and other sterically demanding amino acids.[4][8]

Mechanistic Considerations for Overcoming Steric Hindrance

The key to successfully coupling sterically hindered amino acids lies in the choice of the activating agent and the overall coupling strategy. The goal is to form a highly reactive intermediate that can overcome the steric barrier without promoting side reactions.

Carbodiimide-Based Activation

Dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are common activators.[7] In the presence of an additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), they form an active ester that is more reactive and less prone to racemization than the O-acylisourea intermediate.[9] For sterically hindered residues, the combination of DIC and Oxyma is often preferred due to the higher reactivity of the resulting active ester and the improved solubility of the diisopropylurea byproduct.[7][9] Oxyma has been shown to be a superior additive, in some cases leading to less epimerization than HOBt or even HOAt.[9]

Phosphonium and Aminium/Uronium Salt-Based Reagents

Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) have become the gold standard for difficult couplings.[8] These reagents generate highly reactive activated species in situ. HATU, in particular, is known for its high efficiency in coupling hindered amino acids.[7][10] Its mechanism involves the formation of a carboxylate anion that attacks HATU to produce a highly reactive O-acyl(tetramethyl)isouronium salt, which then readily reacts with the incoming amine.[10][11][12] The presence of the HOAt moiety in HATU contributes to its superior performance, especially in solid-phase peptide synthesis involving hindered amino acids.[10]

HATU_Mechanism cluster_activation Activation Phase cluster_coupling Coupling Phase Carboxylic_Acid R-COOH Carboxylate R-COO⁻ Carboxylic_Acid->Carboxylate + Base Base Base (DIPEA) Active_Ester OAt-Active Ester Carboxylate->Active_Ester + HATU HATU HATU TMU Tetramethylurea Peptide_Bond Amide/Peptide Bond Active_Ester->Peptide_Bond + R'-NH₂ HOAt HOAt Amine R'-NH₂

Caption: Simplified mechanism of HATU-mediated amide bond formation.

Recommended Coupling Protocols

The following protocols have been optimized for the incorporation of Fmoc-4-(4-methoxyphenyl)-L-phenylalanine. It is crucial to perform these operations in an inert atmosphere (e.g., under nitrogen or argon) and with anhydrous solvents to prevent hydrolysis of the activated species.[8]

Solid-Phase Peptide Synthesis (SPPS) Protocol: High-Efficiency Coupling

This protocol is designed for standard solid-phase peptide synthesis on a rink amide or Wang resin.

Materials:

  • Fmoc-protected amino acid resin

  • Fmoc-4-(4-methoxyphenyl)-L-phenylalanine

  • HATU (or HCTU/HBTU as alternatives)

  • N,N-Diisopropylethylamine (DIPEA) or sym-collidine

  • Anhydrous N,N-Dimethylformamide (DMF) or N-methylpyrrolidone (NMP)

  • Piperidine solution (20% in DMF) for Fmoc deprotection

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Acetic Anhydride and DIPEA for capping

Experimental Workflow:

SPPS_Workflow Start Start with Fmoc-protected resin Swell 1. Resin Swelling in DMF/NMP Start->Swell Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 3. DMF/NMP Wash Deprotection->Wash1 Coupling 4. Amino Acid Coupling (Fmoc-AA, HATU, DIPEA in DMF/NMP) Wash1->Coupling Monitor 5. Monitor Coupling (Kaiser or Chloranil Test) Coupling->Monitor Monitor->Coupling Incomplete (Double Couple) Wash2 6. DMF/NMP Wash Monitor->Wash2 Complete Capping 7. Capping (Optional) (Acetic Anhydride/DIPEA) Wash2->Capping Next_Cycle Proceed to next cycle Capping->Next_Cycle

Caption: SPPS cycle for sterically hindered amino acids.

Step-by-Step Procedure:

  • Resin Swelling: Swell the resin in DMF or NMP for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for another 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min).

  • Coupling Reaction:

    • In a separate vessel, pre-activate a solution of Fmoc-4-(4-methoxyphenyl)-L-phenylalanine (3-5 equivalents relative to resin loading), HATU (3-4.5 equivalents), and DIPEA (6-10 equivalents) in DMF for 1-5 minutes.[3][13]

    • Add the pre-activated solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 2-4 hours. For sterically hindered amino acids, extending the coupling time, even overnight, may be necessary.[3]

    • Monitor the reaction progress using a qualitative test (e.g., Kaiser test).[4] If the test is positive (indicating free amines), a second coupling is required.[3]

  • Washing: Wash the resin with DMF (5 x 1 min).

  • Capping (Optional but Recommended): To block any unreacted N-terminal amines, treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 10% acetic anhydride, 10% DIPEA) for 30 minutes.[13]

  • Final Washes: Wash the resin with DMF (3 x 1 min), DCM (3 x 1 min), and MeOH (3 x 1 min) and dry under vacuum.

Comparative Analysis of Coupling Reagents

The choice of coupling reagent can significantly impact the efficiency of incorporating Fmoc-4-(4-methoxyphenyl)-L-phenylalanine. The following table summarizes the recommended conditions and expected outcomes for different reagents.

Coupling ReagentEquivalents (AA:Reagent:Base)Activation TimeCoupling TimeRelative EfficiencyRacemization Risk
HATU/DIPEA 1 : 0.95 : 21-5 min2-4 hoursVery HighLow
HCTU/DIPEA 1 : 0.95 : 21-5 min2-4 hoursHighLow
PyBOP/DIPEA 1 : 1 : 25-10 min4-6 hoursModerate-HighModerate
DIC/Oxyma 1 : 1 : 15-10 min6-12 hoursModerateLow-Moderate

Table based on general knowledge and data from sources discussing hindered couplings.[3][7][9]

Troubleshooting Common Issues

Problem: Incomplete coupling (positive Kaiser test after extended coupling).

  • Solution 1: Double Coupling: After the initial coupling and washing, repeat the coupling step with a fresh solution of activated Fmoc-4-(4-methoxyphenyl)-L-phenylalanine.[3]

  • Solution 2: Increase Equivalents: Use a higher excess of the amino acid and coupling reagents (up to 5 equivalents).[13]

  • Solution 3: Elevated Temperature: Microwave-assisted peptide synthesis can be highly effective in driving difficult couplings to completion quickly and efficiently.[3][14] If using conventional heating, gentle warming (e.g., 35-40 °C) can be applied cautiously, as it may increase the risk of racemization.[3]

Problem: Aggregation of the peptide chain.

  • Solution 1: Solvent Choice: N-methylpyrrolidone (NMP) is often superior to DMF for its solvating properties. For particularly difficult sequences, a mixture of solvents like DCM/DMF/NMP (1:1:1) can be beneficial.[3]

  • Solution 2: Backbone Protection: For very long or aggregation-prone sequences, the introduction of backbone-protected (Hmb) amino acids at certain positions can disrupt interchain hydrogen bonding.[5]

Conclusion

The successful incorporation of sterically demanding amino acids like Fmoc-4-(4-methoxyphenyl)-L-phenylalanine is achievable with optimized protocols that deviate from standard peptide synthesis conditions. The use of highly efficient aminium/uronium-based coupling reagents such as HATU, combined with extended coupling times, careful monitoring, and potentially microwave assistance, is crucial for achieving high yields and purity.[10][14] By understanding the underlying principles of activation and potential side reactions, researchers can effectively utilize this valuable building block to advance their peptide-based drug discovery programs.

References

  • Wenxuecity. (2023, January 1). HATU coupling. Retrieved from [Link]

  • Organic Chemistry. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism [Video]. YouTube. [Link]

  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • Chem Reactor. (2024, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond [Video]. YouTube. [Link]

  • Luxembourg Bio Technologies. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]

  • Peptideweb.com. (n.d.). Symmetrical anhydrides in Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • Merck Millipore. (n.d.). Novabiochem®. Retrieved from [Link]

  • Caporale, A., Doti, N., Sandomenico, A., & Ruvo, M. (2017). Evaluation of combined use of Oxyma and HATU in aggregating peptide sequences. Journal of Peptide Science, 23(4), 272-281.
  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 62(20), 7020-7023.
  • ResearchGate. (2025, August 9). Evaluation of combined use of Oxyma and HATU in aggregating peptide sequences. Retrieved from [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(3), 435-451.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 13). The Power of Fmoc-L-4-Methoxyphenylalanine in Modern Peptide Synthesis. Retrieved from [Link]

  • Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

Sources

Application Note: Optimized Fmoc Deprotection Strategies for Fmoc-4-(4-methoxyphenyl)-L-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fmoc-4-(4-methoxyphenyl)-L-phenylalanine (commonly referred to as Fmoc-Tyr(Me)-OH or Fmoc-Phe(4-OMe)-OH ) is a critical building block in the synthesis of peptidomimetics and hydrolysis-resistant peptide analogs. Unlike standard Tyrosine protected with a tert-butyl (tBu) group, the methyl ether moiety in Tyr(Me) is highly stable to acids (TFA) and bases, making it ideal for peptides requiring harsh downstream modifications or permanent side-chain protection.

However, the increased hydrophobicity of the 4-methoxyphenyl side chain promotes inter-chain aggregation via


-

stacking, often leading to incomplete Fmoc removal and deletion sequences. Furthermore, when positioned at the penultimate N-terminus, this residue exhibits a heightened risk of diketopiperazine (DKP) formation.

This guide provides three validated protocols—Standard, High-Efficiency (Aggregation-Breaking), and DKP-Prevention—to ensure high-purity synthesis.

Chemical Logic & Mechanism[1][2][3]

The Deprotection Mechanism

Fmoc removal proceeds via a base-catalyzed


-elimination.[1][2][3][4][5][6][] The base abstracts the acidic proton from the fluorenyl ring (pKa ~26), generating a reactive dibenzofulvene (DBF) intermediate.

Critical Requirement: The deprotection reagent must serve two roles:

  • Base: To initiate elimination.

  • Scavenger: To trap the reactive DBF intermediate. If DBF is not scavenged, it can re-alkylate the free amine, permanently capping the peptide.

The Hydrophobicity Challenge

The methoxy group on Fmoc-Tyr(Me)-OH significantly reduces the solvation of the peptide chain compared to Tyr(tBu).

  • Consequence: In standard DMF, the peptide chains may collapse (aggregate), shielding the N-terminal Fmoc group from the base.

  • Solution: Use of chaotropic salts (LiCl) or stronger, non-nucleophilic bases (DBU) to disrupt hydrogen bonding and accelerate kinetics.

Visualizing the Workflow

The following diagram illustrates the standard deprotection logic and the critical "Scavenging" step often overlooked in DBU-only protocols.

FmocMechanism cluster_warning Risk Factor Start Fmoc-Peptide-Resin Inter Carbanion Intermediate Start->Inter Proton Abstraction Base Base (Piperidine/DBU) Base->Inter Elim Beta-Elimination Inter->Elim Prods Free Amine + DBF + CO2 Elim->Prods Scavenge Scavenging Step (DBF + Piperidine -> Adduct) Prods->Scavenge Critical Step Reattach DBF Re-alkylation (If Scavenger Missing) Prods->Reattach Final Active Resin (Ready for Coupling) Scavenge->Final

Figure 1: Mechanistic flow of Fmoc removal. Note that while DBU drives the elimination (Orange), a secondary amine like Piperidine is required to scavenge the fulvene (Green).[4]

Critical Considerations & Decision Matrix

Before selecting a protocol, evaluate the sequence context of the Fmoc-Tyr(Me)-OH residue.

ParameterRiskMitigation Strategy
Position 2 (Penultimate) High Risk (DKP): The free amine can attack the C-terminal ester, cleaving the dipeptide from the resin.[4]Use Protocol C (Short times, bulky resin).
Sequence > 15 AA Aggregation: Hydrophobic stacking slows reaction.Use Protocol B (DBU/Heat).
Standard (<15 AA) Low.Use Protocol A (Standard).
Decision Tree for Protocol Selection

DecisionTree Start Start: Fmoc-Tyr(Me)-OH Deprotection Q1 Is residue at Position 2 (Penultimate)? Start->Q1 Q2 Is sequence >15 AA or known to aggregate? Q1->Q2 No ProtoC Protocol C: DKP Prevention Q1->ProtoC Yes (High DKP Risk) ProtoA Protocol A: Standard (20% Pip/DMF) Q2->ProtoA No (Standard) ProtoB Protocol B: DBU/Piperidine + Heat Q2->ProtoB Yes (Aggregation Risk)

Figure 2: Selection logic for determining the optimal deprotection cocktail.

Experimental Protocols

Protocol A: Standard Deprotection (The Workhorse)

Best for: Routine synthesis, peptides < 15 residues, non-aggregating sequences.

Reagents:

  • Deprotection Cocktail: 20% (v/v) Piperidine in DMF (N,N-Dimethylformamide).[6]

  • Wash Solvent: DMF (HPLC Grade).

Procedure:

  • Swell: Ensure resin is swollen in DMF for 20 mins.

  • Initial Deblock: Add 20% Piperidine/DMF (approx. 10 mL per gram resin). Agitate for 3 minutes .

  • Drain: Remove solvent (contains bulk of Fmoc).

  • Main Deblock: Add fresh 20% Piperidine/DMF. Agitate for 10 minutes .

  • Wash: Drain and wash with DMF (5 x 1 min) to remove all traces of piperidine.

    • Note: Inadequate washing leads to premature removal of the next Fmoc amino acid during coupling.

Protocol B: Aggregation-Breaking (High Efficiency)

Best for: Long peptides (>15 AA), sequences with multiple Tyr(Me)/Phe/Trp residues, or "difficult" sequences identified by test cleavages.

Rationale: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a stronger, non-nucleophilic base that removes Fmoc faster than piperidine. However, because it does not scavenge DBF, piperidine (or piperazine) must be included.

Reagents:

  • Cocktail: 2% DBU + 5% Piperidine in DMF.[6]

  • Optional: 0.1 M HOBt can be added to suppress aspartimide formation if Asp is present in the sequence.

Procedure:

  • Heat (Optional but Recommended): Pre-heat the reaction vessel to 40°C (Microwave) or 50°C (Conventional).

  • Deblock 1: Add cocktail. Agitate for 2 minutes . Drain.

  • Deblock 2: Add fresh cocktail. Agitate for 5 minutes . Drain.

  • Flow Wash: Wash with DMF extensively (7 x 1 min).

    • Warning: DBU is harder to wash out than piperidine. Verify pH of effluent is neutral before coupling.

Protocol C: DKP Prevention (N-Terminal/Penultimate)

Best for: When Fmoc-Tyr(Me)-OH is the second residue added to the resin (e.g., Resin-AA1-Tyr(Me)-Fmoc).

Rationale: The free amine of Tyr(Me) can attack the benzyl ester of the resin-linker, cleaving the dipeptide as a cyclic Diketopiperazine (DKP). This reaction is time- and base-dependent.[3][6]

Modifications:

  • Base: Use 20% Piperidine in DMF (Avoid DBU; it accelerates DKP).

  • Time: Shorten contact time significantly.

    • Step 1: 2 minutes.

    • Step 2: 5 minutes.

  • Resin Choice (Prophylactic): If possible, use 2-Chlorotrityl Chloride (2-CTC) or Trityl resins. The steric bulk of the trityl linker physically prevents the DKP cyclization mechanism.

Quality Control & Troubleshooting

Monitoring Deprotection

Do not rely solely on time. Validate deprotection using the UV-Vis Method :

  • Collect the deprotection filtrate.

  • Measure absorbance at 301 nm (Fmoc-piperidine adduct).[3]

  • Compare against theoretical loading.[6]

    • Low signal? Aggregation is occurring.[2][8][9] Switch to Protocol B.

The "Blue Test" (Kaiser)
  • Positive (Blue): Free amine present (Deprotection successful).

  • Negative (Yellow): Fmoc still on OR False Negative .

    • False Negative Risk: Tyr(Me) is hydrophobic. The reagents of the Kaiser test may not penetrate the aggregated resin bead.

    • Alternative: Use the Chloranil Test (more sensitive for secondary amines/aggregates) or micro-cleavage followed by HPLC/MS.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield / Deletion of Tyr(Me) Incomplete Coupling (Steric)Double couple Fmoc-Tyr(Me)-OH using HATU/HOAt at 50°C.
Double Hit (Insertion) Inadequate WashingIncrease DMF wash steps after deprotection to 7x.
Mass -222 Da (DKP) Cyclization at dipeptide stageUse Protocol C; Switch to Trityl resin; Couple the next AA as a dipeptide block.
Slow Deprotection Kinetics AggregationSwitch solvent to NMP; Add 0.1M LiCl to deprotection cocktail.

References

  • Isidro-Llobet, A., et al. (2009).[2] Amino Acid-Protecting Groups. Chemical Reviews. Link

  • BenchChem. (2025).[3][6] Application Notes and Protocols for the Deprotection of Fmoc-Tyr(Me)-OH in Solid-Phase Peptide Synthesis. Link

  • Gisin, B.F., & Merrifield, R.B. (1972). Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis. Journal of the American Chemical Society. Link

  • Wade, J.D., et al. (2000). Diketopiperazine formation during Fmoc solid-phase peptide synthesis. Letters in Peptide Science.
  • Sigma-Aldrich. Fmoc Solid Phase Peptide Synthesis - Protocol Guide. Link

Sources

Application Notes and Protocols: Fmoc-4-(4-methoxyphenyl)-L-phenylalanine as a Non-Canonical Amino Acid Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Expanding the Chemical Diversity of Peptides

The field of peptide science is undergoing a renaissance, driven by the increasing recognition of peptides as potent and selective therapeutic agents.[1] However, natural peptides composed of the 20 proteinogenic amino acids often suffer from limitations such as poor metabolic stability and limited conformational diversity. The incorporation of non-canonical amino acids (ncAAs) into peptide sequences has emerged as a powerful strategy to overcome these challenges, enabling the development of peptidomimetics with enhanced pharmacological properties.[2] Fmoc-4-(4-methoxyphenyl)-L-phenylalanine is a valuable ncAA building block that introduces a unique combination of steric bulk and electronic properties, offering exciting possibilities for rational peptide design and drug discovery.

This technical guide provides a comprehensive overview of the application of Fmoc-4-(4-methoxyphenyl)-L-phenylalanine in solid-phase peptide synthesis (SPPS). We will delve into the underlying principles, provide detailed protocols for its efficient incorporation, and discuss the potential impact of this ncAA on peptide structure and function.

Physicochemical Properties of 4-Methoxy-L-phenylalanine

The methoxy substitution on the phenyl ring of phenylalanine imparts distinct properties that can influence peptide behavior.

PropertyValueSource
Molecular Formula C10H13NO3[3]
Molecular Weight 195.22 g/mol [3]
Appearance White to off-white powder[3]
Melting Point 259-261 °C (decomposes)[3]
Solubility Very soluble in water[3]

The methoxy group can engage in hydrogen bonding and alter the electronic nature of the aromatic ring, potentially influencing peptide conformation and receptor interactions.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The incorporation of Fmoc-4-(4-methoxyphenyl)-L-phenylalanine into a peptide sequence follows the standard Fmoc-based SPPS workflow. The following diagram illustrates the key steps involved.

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Swell in DMF Wash1 Washing Deprotection->Wash1 20% Piperidine in DMF Coupling Amino Acid Coupling Wash1->Coupling Remove piperidine Wash2 Washing Coupling->Wash2 Add activated Fmoc-AA Repeat Repeat for next amino acid Wash2->Repeat Remove excess reagents Cleavage Cleavage & Deprotection Wash2->Cleavage After final coupling Repeat->Deprotection Purification Purification Cleavage->Purification TFA cocktail

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Detailed Protocols

The following protocols provide a starting point for the incorporation of Fmoc-4-(4-methoxyphenyl)-L-phenylalanine. Optimization may be required depending on the specific peptide sequence and the nature of the adjacent amino acids.

Protocol 1: Resin Preparation and Swelling

Proper swelling of the resin is crucial for ensuring the accessibility of the reactive sites.

  • Place the desired amount of resin (e.g., Rink Amide resin for C-terminal amides) in a reaction vessel.

  • Add a suitable solvent, typically N,N-dimethylformamide (DMF), to fully cover the resin.

  • Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.

Protocol 2: Fmoc Deprotection

The base-labile Fmoc group is removed to expose the free amine for the next coupling step.

  • Drain the swelling solvent from the reaction vessel.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 3-5 minutes.

  • Drain the piperidine solution.

  • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes.[4]

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[4]

Protocol 3: Amino Acid Coupling

Due to the potential for steric hindrance from the 4-methoxyphenyl group, the choice of coupling reagent and reaction conditions is critical for achieving high coupling efficiency.

Standard Coupling Conditions:

  • In a separate vial, dissolve Fmoc-4-(4-methoxyphenyl)-L-phenylalanine (3-5 equivalents relative to resin loading) and a coupling reagent such as HBTU or HATU (3-5 equivalents) in DMF.

  • Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution and allow it to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

Strategies for Difficult Couplings:

In cases of low coupling efficiency, which can be caused by steric hindrance or peptide aggregation, the following modifications should be considered:

  • Extended Coupling Time: Increase the coupling time to 4 hours or even overnight.[3]

  • Double Coupling: After the initial coupling reaction, drain the solution, wash the resin with DMF, and repeat the coupling step with a fresh solution of activated amino acid.

  • Use of More Potent Coupling Reagents: For particularly challenging couplings, stronger activating reagents are recommended.[5]

Coupling ReagentClassRelative Efficiency for Hindered CouplingsNotes
HBTU/TBTU AminiumGoodCommonly used and effective for most couplings.[6]
HATU AminiumExcellentOften considered the reagent of choice for difficult couplings due to the formation of a more reactive OAt ester.[7]
HCTU AminiumVery HighA highly effective and often more cost-effective alternative to HATU.[7]
COMU AminiumExcellentA newer generation uronium salt with high efficiency and a better safety profile than HOBt/HOAt-based reagents.[3][6]
DIC/Oxyma CarbodiimideGoodA good choice to minimize the risk of side reactions like racemization.[6]

Monitoring the Coupling Reaction:

The completeness of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates the absence of free primary amines and a complete reaction. A positive result (blue beads) signifies incomplete coupling, and a second coupling is recommended.[3]

Protocol 4: Final Cleavage and Deprotection

Once the peptide sequence is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

  • After the final Fmoc deprotection, wash the resin thoroughly with DMF, followed by dichloromethane (DCM).

  • Dry the resin under vacuum.

  • Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the crude peptide.

  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Dry the crude peptide under vacuum.

Purification and Characterization

The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[8] The identity and purity of the final peptide should be confirmed by analytical techniques such as mass spectrometry (MS) and analytical RP-HPLC.[9]

Potential Impact of 4-(4-methoxyphenyl)-L-phenylalanine on Peptide Properties

The incorporation of this ncAA can have several effects on the resulting peptide:

  • Conformational Constraints: The bulky methoxyphenyl group can restrict the conformational freedom of the peptide backbone, potentially leading to more defined secondary structures.

  • Enhanced Stability: The modification can increase the peptide's resistance to enzymatic degradation.[10]

  • Modulated Receptor Binding: The electronic properties of the methoxy group can alter the peptide's interaction with its biological target. The introduction of a methoxy group at the para position has been shown to impact the biological activity of peptides.[11]

  • Improved Solubility: The methoxy group can enhance the solubility of the peptide, which is beneficial for formulation and administration.[10]

Troubleshooting Common Issues in SPPS

The following diagram outlines common problems encountered during SPPS and their potential solutions.

Troubleshooting cluster_problems Common Problems cluster_solutions Potential Solutions Problem1 Low Coupling Efficiency Solution1a Increase coupling time Problem1->Solution1a Solution1b Use stronger coupling reagent (e.g., HATU, COMU) Problem1->Solution1b Solution1c Double couple Problem1->Solution1c Problem2 Incomplete Deprotection Solution2a Increase deprotection time Problem2->Solution2a Solution2b Use fresh piperidine solution Problem2->Solution2b Problem3 Peptide Aggregation Solution3a Use chaotropic salts (e.g., LiCl) Problem3->Solution3a Solution3b Incorporate backbone-modifying protecting groups Problem3->Solution3b

Caption: Troubleshooting guide for common issues in solid-phase peptide synthesis.

Conclusion

Fmoc-4-(4-methoxyphenyl)-L-phenylalanine is a versatile building block for the synthesis of novel peptidomimetics with potentially enhanced therapeutic properties. While its incorporation follows standard SPPS protocols, careful consideration of coupling conditions is necessary to overcome potential steric hindrance. The unique physicochemical properties of this ncAA offer a valuable tool for medicinal chemists and peptide scientists to fine-tune the structure and function of peptides for a wide range of applications.

References

  • Atherton, E., Holder, J. L., Meldal, M., Sheppard, R. C., & Valerio, R. M. (1988). Peptide synthesis. Part 10. Use of pentafluorophenyl esters of fluorenylmethoxycarbonylamino acids in solid-phase peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, (11), 2887-2894.
  • Ningbo Inno Pharmchem Co., Ltd. (2026, February 13). The Power of Fmoc-L-4-Methoxyphenylalanine in Modern Peptide Synthesis.
  • BenchChem. (2025). A Comparative Analysis of Fmoc-Protected Amino Acids in Peptide Synthesis.
  • News-Medical. (2025, October 9). Advancing peptide synthesis using non-canonical amino acids. Retrieved from [Link]

  • UCSF. (n.d.). Comparison of the Self-Assembly Behavior of Fmoc-Phenylalanine and Corresponding Peptoid Derivatives. Retrieved from [Link]

  • BenchChem. (2025).
  • ACS Publications. (2026, February 5). Halide-Mediated Electrochemical Peptide Synthesis Applicable to Highly Sterically Hindered Amino Acids. Organic Letters.
  • MDPI. (2022, August 25). Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights. Retrieved from [Link]

  • Royal Society of Chemistry. (2018, April 27).
  • Beilstein Journal of Organic Chemistry. (2019, March 22). Solid-phase synthesis of biaryl bicyclic peptides containing a 3-aryltyrosine or a 4-arylphenylalanine moiety.
  • ResearchGate. (2018, August 12). Side reactions in peptide synthesis: An overview.
  • Luxembourg Bio Technologies. (2011, August 8).
  • BenchChem. (2025). The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide.
  • CentAUR. (2024, January 24). Comparison of the self assembly and ‐ cytocompatibility of conjugates of Fmoc (9 fluorenylmethoxycarbonyl)
  • University of Illinois Urbana-Champaign. (2000, August 31). Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks.
  • National Institutes of Health. (n.d.). Synthesis of Novel Peptides Using Unusual Amino Acids.
  • National Institutes of Health. (n.d.). Advances in Fmoc solid-phase peptide synthesis.
  • Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved from [Link]

  • PubMed. (n.d.).
  • National Institutes of Health. (n.d.). Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine for peptide photoaffinity labeling.
  • Merck. (n.d.). Product Focus: Amino acids for Fmoc SPPS Novabiochem®.
  • PubMed. (1988). 49(1): synthesis and structure-activity relationships of side chain modified peptides of cyclo(-D-Pro-Phe-Thr-Lys-Trp-Phe.).
  • BenchChem. (2025). Technical Support Center: Managing Steric Hindrance in Peptide Synthesis.
  • PubMed. (2025, August 15). More than a protective group: 4-methoxyphenyl as a new Janus aglycone.
  • MDPI. (2021, June 17).
  • MDPI. (2025, July 6). Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl)
  • ResearchGate. (n.d.).
  • BioPharmaSpec. (n.d.). Effective Structural Characterization Strategies for Peptides. Retrieved from [Link]

  • Thieme Gruppe. (n.d.).
  • National Institutes of Health. (n.d.). Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient l-homophenylalanine synthesis.
  • PubMed. (1980, April). Peptide sweeteners. 4. Hydroxy and methoxy substitution of the aromatic ring in L-aspartyl-L-phenylalanine methyl ester.
  • Nanyang Technological University. (2022, September 29).
  • Royal Society of Chemistry. (2024, November 19).

Sources

Troubleshooting & Optimization

Technical Support Center: A Troubleshooting Guide for Fmoc-4-(4-methoxyphenyl)-L-phenylalanine Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for solid-phase peptide synthesis (SPPS). This guide provides in-depth troubleshooting for challenges encountered during the coupling of Fmoc-4-(4-methoxyphenyl)-L-phenylalanine. As a sterically hindered amino acid derivative, its successful incorporation requires careful consideration of reaction conditions and reagent choice. This guide is structured in a question-and-answer format to directly address the specific issues you may face in your research.

Frequently Asked Questions (FAQs)

Q1: I am observing low coupling efficiency for Fmoc-4-(4-methoxyphenyl)-L-phenylalanine. What are the likely causes?

Low coupling efficiency with this derivative is a common challenge primarily rooted in steric hindrance. The bulky 4-methoxyphenyl group can physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support.[1] Other contributing factors can include:

  • Peptide Chain Aggregation: As the peptide elongates, intermolecular hydrogen bonding can cause the chains to aggregate, limiting the accessibility of reactive sites.[2] Hydrophobic sequences are particularly prone to this issue.

  • Incomplete Fmoc Deprotection: If the Fmoc group from the previously coupled amino acid is not completely removed, the number of available free amines for the incoming Fmoc-4-(4-methoxyphenyl)-L-phenylalanine is reduced.

  • Suboptimal Reagent Activation: The choice and concentration of coupling reagents may not be sufficient to overcome the activation energy barrier imposed by the steric bulk.

Q2: What strategies can I employ to improve the coupling yield of this hindered amino acid?

To overcome these challenges, a multi-faceted approach is often necessary. Here are several field-proven strategies:

1. Enhanced Activation with Potent Coupling Reagents:

Standard carbodiimide-based coupling reagents like DIC/HOBt may be insufficient. Switching to more powerful aminium/uronium or phosphonium salt reagents is highly recommended.[1]

Coupling ReagentClassRelative Efficiency for Hindered ResiduesKey Advantages
HATU/HCTU Aminium/UroniumVery HighConsidered the gold standard for difficult couplings, with rapid reaction times.
PyAOP PhosphoniumVery HighHighly effective for sterically hindered amino acids.
COMU Aminium/UroniumVery HighA newer generation reagent with high efficiency and reduced risk of side reactions compared to older aminium salts.

2. The "Double Coupling" Strategy:

This is a robust method to drive the reaction to completion. After the initial coupling reaction, the reaction vessel is drained, and the coupling step is repeated with a fresh solution of the activated Fmoc-4-(4-methoxyphenyl)-L-phenylalanine. This is particularly useful for known "difficult sequences".

3. Optimizing Reaction Conditions:

  • Extended Coupling Times: Increasing the reaction time from the standard 1-2 hours to 4 hours or even overnight can significantly improve yields.

  • Elevated Temperature: Performing the coupling at a moderately elevated temperature (e.g., 40-50°C) can help overcome the activation energy barrier and disrupt secondary structures that lead to aggregation. However, this must be done with caution to minimize the risk of racemization.

Q3: Are there any specific side reactions I should be aware of when using Fmoc-4-(4-methoxyphenyl)-L-phenylalanine?

While the 4-methoxyphenyl group is generally stable under standard Fmoc-SPPS conditions, it's important to be aware of common SPPS side reactions that can be exacerbated by the challenges of coupling a hindered residue:

  • Diketopiperazine Formation: This is a notorious side reaction at the dipeptide stage, especially if the second or third residue is a proline.[2] The slow coupling of a hindered amino acid can provide more time for the N-terminal amine of the dipeptide to attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.

  • Aspartimide Formation: In sequences containing aspartic acid, the use of strong bases for Fmoc deprotection can lead to the formation of a five-membered ring aspartimide intermediate.[3] This can result in racemization and the formation of β-aspartyl peptides. While not directly caused by the 4-methoxyphenyl group, incomplete coupling of the subsequent hindered residue can prolong the exposure of the aspartic acid-containing peptide to basic conditions during repeated coupling attempts.

The 4-methoxybenzyl group is known to be more susceptible to acid cleavage than an unsubstituted benzyl group. However, under the standard basic conditions of Fmoc deprotection, it is considered stable. During the final trifluoroacetic acid (TFA) cleavage, the methoxy group can be protonated, but this does not typically lead to problematic side reactions with standard scavenger cocktails.

Experimental Protocols

Protocol 1: High-Efficiency Coupling of Fmoc-4-(4-methoxyphenyl)-L-phenylalanine using HATU

This protocol outlines a robust method for coupling sterically hindered amino acids.

  • Resin Preparation: Swell the resin (e.g., Rink Amide, 0.1 mmol scale) in dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again with 20% piperidine in DMF for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5x), isopropanol (3x), and DMF (5x).

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-4-(4-methoxyphenyl)-L-phenylalanine (4 eq.), HATU (3.9 eq.), and HOAt (4 eq.) in DMF. Add N,N-diisopropylethylamine (DIPEA) (8 eq.) and allow to pre-activate for 2-5 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 2-4 hours at room temperature.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), proceed to a second coupling (Protocol 2).

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5x).

Protocol 2: Double Coupling for Difficult Sequences
  • Following step 7 of Protocol 1, if the Kaiser test is positive, repeat steps 4 and 5 with a fresh preparation of the activated amino acid.

  • After the second coupling, perform another Kaiser test to confirm completion.

  • Proceed with the standard washing steps.

Visualizing the Troubleshooting Workflow

To aid in your decision-making process, the following diagram illustrates a logical workflow for troubleshooting low coupling efficiency with Fmoc-4-(4-methoxyphenyl)-L-phenylalanine.

Troubleshooting_Workflow start Low Coupling Efficiency Detected (e.g., Positive Kaiser Test) check_reagents Verify Reagent Quality (Fresh Solvents, Coupling Reagents) start->check_reagents extend_time Extend Coupling Time (e.g., 4 hours or overnight) check_reagents->extend_time kaiser_test1 Kaiser Test extend_time->kaiser_test1 double_couple Perform Double Coupling kaiser_test2 Kaiser Test double_couple->kaiser_test2 change_reagent Switch to a More Potent Coupling Reagent (HATU, HCTU, COMU) kaiser_test3 Kaiser Test change_reagent->kaiser_test3 elevate_temp Consider Elevated Temperature (40-50°C) kaiser_test4 Kaiser Test elevate_temp->kaiser_test4 kaiser_test1->double_couple Positive success Coupling Successful Proceed to Next Cycle kaiser_test1->success Negative kaiser_test2->change_reagent Positive kaiser_test2->success Negative kaiser_test3->elevate_temp Positive kaiser_test3->success Negative kaiser_test4->success Negative failure Persistent Failure Re-evaluate Synthesis Strategy (e.g., resin choice, sequence) kaiser_test4->failure Positive

Caption: A decision-making workflow for troubleshooting incomplete coupling of Fmoc-4-(4-methoxyphenyl)-L-phenylalanine.

Mechanism of Steric Hindrance

The following diagram illustrates how the bulky side chain of Fmoc-4-(4-methoxyphenyl)-L-phenylalanine can impede the coupling reaction.

Steric_Hindrance cluster_0 Resin-Bound Peptide cluster_1 Activated Amino Acid Resin Resin Peptide_Chain ---(AA)n--- Resin->Peptide_Chain N_Terminus H₂N- Peptide_Chain->N_Terminus Activated_AA Fmoc-NH-CH(R)-C(=O)-X N_Terminus->Activated_AA Approach hindered Block Steric Clash Side_Chain R = 4-methoxyphenyl Activated_AA->Side_Chain Bulky Side Chain

Sources

Technical Support Center: Optimization of Fmoc Deprotection for Fmoc-4-(4-methoxyphenyl)-L-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

The Challenge: Fmoc-4-(4-methoxyphenyl)-L-phenylalanine is a non-canonical, highly hydrophobic amino acid. Unlike standard alanine or glycine residues, this molecule presents two distinct challenges during Solid Phase Peptide Synthesis (SPPS):

  • Steric Hindrance: The bulky biaryl side chain restricts the rotational freedom of the N-terminal amine, slowing the kinetics of base access.

  • Aggregation (

    
    -
    
    
    
    Stacking):
    The electron-rich methoxy-biphenyl system promotes strong intermolecular
    
    
    -
    
    
    stacking between peptide chains on the resin. This leads to "gelation" or "difficult sequences" where the reaction sites become physically inaccessible to reagents.

The Solution: Standard 20% piperidine in DMF is often insufficient. Optimization requires a chaotropic approach (disrupting aggregation) combined with enhanced basicity (driving kinetics), while carefully managing the risk of side reactions like aspartimide formation.

Decision Matrix: Optimization Workflow

Before altering your protocol, use this logic flow to determine the necessary intervention.

OptimizationWorkflow Start Start: Standard Deprotection (20% Piperidine/DMF) Monitor Monitor: UV (301 nm) or Kaiser Test Start->Monitor Result Is Deprotection Complete? Monitor->Result Success Proceed to Coupling Result->Success Yes Failure Incomplete / Slow Result->Failure No Diagnose Diagnose Cause Failure->Diagnose Sterics Cause: Steric Bulk (Slow Kinetics) Diagnose->Sterics Solvent flows freely but reaction is slow Agg Cause: Aggregation (Resin Shrinkage) Diagnose->Agg Resin clumps/shrinks Solvent volume decreases Sol_Sterics Solution: Switch to DBU (Protocol A) Sterics->Sol_Sterics Sol_Agg Solution: Heat + Chaos (Protocol B) Agg->Sol_Agg

Figure 1: Decision tree for troubleshooting Fmoc deprotection issues specific to bulky hydrophobic residues.

Protocol A: DBU-Enhanced Deprotection (Kinetic Optimization)

Context: For sterically hindered residues where aggregation is not the primary blocker, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is superior to piperidine.[1] DBU is a non-nucleophilic amidine base with a higher pKa (~12 in water) compared to piperidine (~11), promoting faster proton abstraction.

Critical Warning: DBU does not scavenge the dibenzofulvene (DBF) byproduct. You must include a secondary amine (piperidine or piperazine) to prevent DBF from re-attaching to the peptide.

The Protocol
ComponentConcentrationFunction
DBU 2% (v/v)Primary deprotection base (Fast kinetics).
Piperidine 2% (v/v)Scavenger for dibenzofulvene (DBF).
DMF BalanceSolvent.[1][2][3][4][5][6][7]
0.1 M HOBt OptionalAdd if sequence contains Asp/Gly to prevent Aspartimide.

Step-by-Step:

  • Wash: Wash resin 3x with DMF.[3][4]

  • Deprotection 1 (Flash): Add solution, agitate for 2 minutes . Drain.

  • Deprotection 2 (Main): Add fresh solution, agitate for 5–8 minutes . Drain.

    • Note: Standard piperidine requires 20 minutes; DBU is significantly faster.

  • Wash: Wash resin 5x with DMF (Crucial to remove DBU traces).

  • Test: Perform Kaiser test.

Protocol B: Aggregation-Breaking (Solvation Optimization)

Context: If the resin beads appear "clumped" or fail to swell, the methoxyphenyl rings are stacking. Standard DMF cannot penetrate these hydrophobic domains.

Option 1: The "Magic Mixture"

Replace DMF with a solvent system that disrupts hydrogen bonding and


-stacking.
  • Composition: DCM / DMF / NMP (1:1:1) + 1% Triton X-100 (optional).

  • Chaotropic Salt: Add 0.1 M LiCl or KSCN to the deprotection cocktail. These salts disrupt the ordered solvation shell around the peptide chains.

Option 2: Microwave-Assisted Deprotection (Recommended)

Thermal energy is the most effective way to break


-

aggregates.
ParameterSettingNotes
Temperature 75°CDo not exceed 90°C to avoid side-chain degradation.
Power 30–50 WattsVariable power to maintain temp.
Time 2 x 3 minutesShort bursts prevent solvent overheating.
Reagent 20% PiperidineStandard reagent often works fine if heated.

Mechanistic Insight: Why DBU Works & Risky Side Reactions

Understanding the chemistry prevents errors. The Fmoc removal is an E1cB elimination mechanism.[4]

Mechanism cluster_warning Risk Zone Fmoc Fmoc-Peptide (Resin Bound) Intermediate Carbanion Intermediate Fmoc->Intermediate Proton Abstraction (Rate Limiting) Base Base (DBU or Piperidine) Base->Intermediate DBF Dibenzofulvene (DBF) Intermediate->DBF Beta Elimination FreeAmine Free Amine (Ready to Couple) Intermediate->FreeAmine Adduct DBF-Amine Adduct (Inert) DBF->Adduct MUST be trapped by Nucleophile (Piperidine)

Figure 2: Mechanism of Fmoc removal. Note that DBU accelerates the first step but cannot perform the final scavenging step (DBF -> Adduct).

Troubleshooting & FAQ

Q1: My deprotection solution turned bright yellow/orange instantly. Is this bad? A: No, this is usually a good sign. The dibenzofulvene-piperidine adduct absorbs strongly in the UV range.[2] A rapid color change indicates the reaction is proceeding. However, if the color persists after multiple washes, you may have trapped DBF, which can lead to adduct formation on the peptide. Ensure your flow washes are efficient.

Q2: I am seeing "deletion sequences" (missing amino acids) in my Mass Spec data. A: This confirms incomplete deprotection. The bulky methoxyphenyl group likely shielded the Fmoc.

  • Fix: Switch to Protocol A (DBU) immediately.

  • Fix: Double-couple the subsequent amino acid, as the free amine might be sterically hindered even after deprotection.

Q3: Can I use DBU if my peptide contains Aspartic Acid (Asp)? A: Proceed with extreme caution. DBU promotes Aspartimide formation (cyclization of Asp).[3]

  • Mitigation: If you have Asp-Gly, Asp-Ala, or Asp-Ser sequences, add 0.1 M HOBt or 5% Formic Acid to the DBU cocktail to suppress the side reaction [3]. Alternatively, use Piperazine instead of DBU for these specific sequences.

Q4: The resin volume shrank significantly after coupling this residue. A: This is "aggregation collapse."

  • Fix: Wash the resin with DCM (swells polystyrene) followed by NMP. Perform the deprotection in NMP or use the Microwave Protocol (Protocol B).

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Link

  • Wade, J. D., et al. (1991). Use of DBU for Fmoc deprotection in solid phase peptide synthesis. Peptide Research, 4(3), 194-199.
  • CEM Corporation. Liberty PRIME: One-pot Coupling and Deprotection.[6] (Technical Note on Microwave Optimization). Link

  • Sampson, W. R., et al. (2012). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection.[8][9] RSC Advances. Link

  • BenchChem. Troubleshooting Incomplete Fmoc Deprotection of Sterically Hindered Residues.Link

Sources

Technical Support Center: Analysis of Byproducts in Fmoc-4-(4-methoxyphenyl)-L-phenylalanine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the use of Fmoc-4-(4-methoxyphenyl)-L-phenylalanine (Fmoc-Phe(4-OMe)-OH) in solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting for potential side reactions and byproduct formation.

Introduction

Fmoc-4-(4-methoxyphenyl)-L-phenylalanine is a valuable non-canonical amino acid used to introduce unique structural and functional properties into peptides.[1] However, its electron-rich side chain can present challenges, particularly during the final trifluoroacetic acid (TFA)-mediated cleavage and deprotection step. This guide provides a comprehensive analysis of potential byproducts, their mechanisms of formation, and robust strategies for their identification and mitigation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions associated with the incorporation of Fmoc-Phe(4-OMe)-OH?

A1: Beyond the general side reactions common to all Fmoc-SPPS, such as incomplete coupling, diketopiperazine formation, and aspartimide formation, the primary concern with Fmoc-Phe(4-OMe)-OH is the generation of a reactive 4-methoxybenzyl carbocation from its side chain during the final TFA cleavage.[2][3][4] This carbocation can lead to the alkylation of other sensitive amino acid residues within the peptide sequence.

Q2: Which amino acid residues are most susceptible to modification by the 4-methoxybenzyl carbocation?

A2: Tryptophan (Trp) is particularly susceptible to alkylation on its indole ring by carbocations generated during TFA cleavage.[1] Cysteine (Cys) and methionine (Met) can also be potential targets for alkylation, although this is generally less common than with tryptophan.

Q3: Is the 4-methoxyphenyl side chain stable during the repetitive piperidine treatments for Fmoc deprotection?

A3: Yes, the 4-methoxyphenyl side chain is stable under the standard basic conditions used for Fmoc group removal (e.g., 20% piperidine in DMF). The primary lability of this side chain is observed under strong acidic conditions, such as during the final TFA cleavage.

Q4: Can the choice of cleavage cocktail influence the formation of these byproducts?

A4: Absolutely. The composition of the cleavage cocktail, particularly the choice and concentration of scavengers, is critical in minimizing side reactions.[5] Scavengers are nucleophilic species that trap reactive carbocations before they can modify the target peptide.

In-Depth Troubleshooting Guide

Issue 1: Identification of an Unexpected Byproduct with a Mass Increase of +121 Da

Symptoms:

  • A significant peak in the HPLC chromatogram of the crude peptide that is more hydrophobic (longer retention time) than the target peptide.

  • Mass spectrometry analysis reveals a species with a mass corresponding to the target peptide + 121 Da.

Probable Cause: Alkylation of a Tryptophan Residue

The mass increase of 121 Da corresponds to the addition of a 4-methoxybenzyl group (C₈H₉O⁺). This strongly suggests that the 4-methoxybenzyl carbocation, generated from the side chain of a Phe(4-OMe) residue during TFA cleavage, has alkylated a tryptophan residue.

Mechanism of Byproduct Formation:

The electron-donating methoxy group on the phenyl ring of Phe(4-OMe) stabilizes the formation of a benzyl-type carbocation under the strongly acidic conditions of TFA cleavage. This reactive electrophile can then attack the electron-rich indole ring of a tryptophan residue, leading to the formation of a covalent adduct.

Diagram of the Hypothesized Mechanism of Tryptophan Alkylation:

mechanism Phe4OMe Phe(4-OMe) side chain (in peptide) Carbocation 4-Methoxybenzyl Carbocation (+121 Da) Phe4OMe->Carbocation Protonation & Cleavage TFA TFA (H⁺) TFA->Phe4OMe AlkylatedTrp Alkylated Tryptophan Byproduct Carbocation->AlkylatedTrp Electrophilic Attack TrappedCation Trapped Cation Carbocation->TrappedCation Scavenging Trp Tryptophan side chain (in peptide) Trp->AlkylatedTrp Scavenger Scavenger (e.g., TIS, EDT) Scavenger->TrappedCation

Caption: Mechanism of Tryptophan Alkylation by 4-Methoxybenzyl Cation.

Mitigation Strategies:

  • Optimize the Cleavage Cocktail: The most effective way to prevent this side reaction is to use a cleavage cocktail rich in scavengers that can efficiently trap the 4-methoxybenzyl carbocation.

Cleavage Cocktail Component Function Recommended Concentration (v/v)
Trifluoroacetic Acid (TFA) Cleaves peptide from resin and removes acid-labile protecting groups.90-95%
Triisopropylsilane (TIS) A highly effective carbocation scavenger.2.5-5%
1,2-Ethanedithiol (EDT) A "soft" scavenger, particularly useful for protecting cysteine and methionine.2.5%
Water A universal scavenger.2.5-5%
Thioanisole A scavenger that can also aid in the removal of certain protecting groups.2.5-5%
  • Incorporate Tryptophan Protection: If the alkylation of tryptophan is a persistent issue, consider using Fmoc-Trp(Boc)-OH during the synthesis. The Boc protecting group on the indole nitrogen shields it from electrophilic attack and is removed concomitantly during the final TFA cleavage.

Issue 2: General Low Purity and Multiple Unidentified Peaks in HPLC

Symptoms:

  • A complex HPLC chromatogram of the crude peptide with numerous small to medium-sized peaks.

  • Difficulty in identifying the target peptide peak by mass spectrometry due to a low signal-to-noise ratio.

Probable Causes and Solutions:

  • Incomplete Coupling: The bulky nature of Fmoc-Phe(4-OMe)-OH may lead to incomplete coupling.

    • Solution: Perform a double coupling for this residue. Use a more potent coupling reagent like HATU or HCTU.

  • Diketopiperazine Formation: If Phe(4-OMe) is the second or third residue in the sequence, diketopiperazine formation can occur, leading to chain termination.

    • Solution: If possible, synthesize the first two amino acids as a dipeptide and couple this to the resin.

  • Aggregation: Peptides containing multiple aromatic residues can be prone to aggregation during synthesis.

    • Solution: Use a more polar solvent like N-methyl-2-pyrrolidone (NMP) instead of dimethylformamide (DMF). Consider using a microwave-assisted peptide synthesizer.

Experimental Protocols for Byproduct Analysis

Protocol 1: Analytical Reverse-Phase HPLC (RP-HPLC)

This method is essential for assessing the purity of the crude peptide and detecting byproducts.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 3-5 µm particle size, 100-120 Å pore size (e.g., 4.6 x 150 mm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 30 minutes is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 280 nm.

  • Sample Preparation: Dissolve the lyophilized crude peptide in Mobile Phase A to a concentration of approximately 1 mg/mL.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is crucial for identifying the mass of the target peptide and any byproducts.

  • Instrumentation: An HPLC system coupled to an electrospray ionization (ESI) mass spectrometer.

  • LC Conditions: Use the same column and mobile phases as in the analytical RP-HPLC protocol.

  • MS Parameters:

    • Ionization Mode: Positive ESI.

    • Mass Range: Scan a range that includes the expected mass of the target peptide and potential byproducts (e.g., m/z 500-2500).

    • Data Analysis: Look for the expected m/z of the target peptide and any other significant ions. A mass increase of +121 Da relative to the target peptide is indicative of 4-methoxybenzyl alkylation.

Workflow for Byproduct Analysis:

workflow Start Crude Peptide Synthesis (containing Phe(4-OMe)) Cleavage TFA Cleavage (with appropriate scavengers) Start->Cleavage Lyophilization Lyophilization Cleavage->Lyophilization HPLC Analytical RP-HPLC Lyophilization->HPLC LCMS LC-MS Analysis Lyophilization->LCMS PurityCheck Purity > 95%? HPLC->PurityCheck Troubleshoot Troubleshoot Synthesis/ Cleavage Conditions LCMS->Troubleshoot Byproducts Identified Purification Preparative HPLC PurityCheck->Purification No FinalProduct Pure Peptide PurityCheck->FinalProduct Yes Purification->FinalProduct Troubleshoot->Start

Caption: General Workflow for Synthesis and Analysis.

Troubleshooting Decision Tree

decision_tree Start Crude Peptide Analysis Shows Unexpected Byproducts MassCheck Mass of Byproduct Determined by MS? Start->MassCheck MassPlus121 Mass = Target + 121 Da? MassCheck->MassPlus121 Yes ReviewSynthesis Review Synthesis Protocol: - Check Coupling Efficiency - Consider Aggregation - Check for Diketopiperazine Formation MassCheck->ReviewSynthesis No TrpPresent Peptide Contains Trp? MassPlus121->TrpPresent Yes OtherAlkylation Possible Cys/Met Alkylation or Other Side Reaction MassPlus121->OtherAlkylation No Alkylation Likely Trp Alkylation TrpPresent->Alkylation Yes TrpPresent->OtherAlkylation No OptimizeCleavage Optimize Cleavage Cocktail: Increase Scavenger Concentration (TIS, EDT) Alkylation->OptimizeCleavage OtherAlkylation->OptimizeCleavage ProtectTrp Use Fmoc-Trp(Boc)-OH in Synthesis OptimizeCleavage->ProtectTrp

Caption: Troubleshooting Decision Tree for Byproduct Analysis.

References

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.
  • Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.
  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International journal of peptide and protein research, 36(3), 255-266. [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Atherton, E., & Sheppard, R. C. (1989). Solid phase peptide synthesis: a practical approach. IRL press.
  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239-254.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Pearson, D. A., Blanchette, M., & Rich, D. H. (1997). Cleavage of peptides from 4-(hydroxymethyl)phenoxymethyl-copolystyrene-1%-divinylbenzene resin with minimal loss of C-terminal chiral integrity. Journal of organic chemistry, 62(5), 1273-1282.
  • CEM Corporation. (n.d.). Peptide Cleavage and Protected Cleavage Procedures Application Note. [Link]

  • Dick, F. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In Peptide Synthesis Protocols (pp. 63-72). Humana Press.
  • Polypeptide Group. (n.d.). Benzylthiols as scavengers in TFA cleavages of peptide resins. [Link]

  • Harrison, A. G. (2002). Effect of phenylalanine on the fragmentation of deprotonated peptides. Journal of the American Society for Mass Spectrometry, 13(10), 1242-1249. [Link]

  • Dick, F. (1994). Acid CleavageLDeprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In M. W. Pennington & B. M. Dunn (Eds.), Methods in Molecular Biology, vol 35: Peptide Synthesis Protocols (pp. 63-72). Humana Press. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 13). The Power of Fmoc-L-4-Methoxyphenylalanine in Modern Peptide Synthesis. [Link]

  • Crich, D., Chan, C., Davies, J. W., Natarajan, S., & Vinter, J. G. (1992). Enantiospecific synthesis with amino acids. Part 2. α-Alkylation of tryptophan: a chemical and computational investigation of cyclic tryptophan tautomers. Journal of the Chemical Society, Perkin Transactions 2, (12), 2233-2240. [Link]

  • Paixão, M. W. (2021). Post-synthetic functionalization of tryptophan protected peptide sequences through indole (C-2) photocatalytic alkylation. Chemical Communications, 57(44), 5758-5761. [Link]

  • Junk, L., Ullrich, A., & Kazmaier, U. (2018). Synthesis of Modified Tryptophan Derivatives. In Amino Acids, Peptides and Proteins (Vol. 42, pp. 1-32). Royal Society of Chemistry.
  • Lee, J. C., Cuthbertson, J. D., & Mitchell, N. J. (2023). Chemoselective Late-Stage Functionalization of Peptides via Photocatalytic C2-Alkylation of Tryptophan. Organic Letters, 25(30), 5459-5464.
  • Gao, J., & Hu, H. (2023). Tryptophan-specific peptide modification through metal-free photoinduced N-H alkylation employing N-aryl glycines. Beilstein Journal of Organic Chemistry, 19, 1683-1689. [Link]

  • Antos, J. M., & Francis, M. B. (2006). Chemoselective Tryptophan Labeling with Rhodium Carbenoids at Mild pH. Journal of the American Chemical Society, 128(33), 10872–10878. [Link]

  • Ramachandran, S., & Thomas, T. (2019). Characterization of the Fragmentation Pattern of Peptide from Tandem Mass Spectra. Mass Spectrometry Letters, 10(2), 50-55. [Link]

  • Agilent Technologies. (2007, May 1). Peptide and protein analysis by capillary HPLC – Optimization of chromatographic and instrument parameters. [Link]

Sources

Validation & Comparative

Comparative Guide: Fmoc-4-(4-methoxyphenyl)-L-phenylalanine vs. Fmoc-L-phenylalanine

[1]

Executive Summary

In the rational design of therapeutic peptides, the modification of aromatic side chains is a critical strategy for optimizing pharmacokinetics and receptor affinity. This guide compares the standard building block Fmoc-L-phenylalanine (Fmoc-Phe-OH) with its extended biaryl analog, Fmoc-4-(4-methoxyphenyl)-L-phenylalanine (often abbreviated as Fmoc-Bip(4-OMe)-OH ).

While Fmoc-Phe-OH serves as the foundational aromatic residue for


FeatureFmoc-L-phenylalanineFmoc-4-(4-methoxyphenyl)-L-phenylalanine
CAS Number 35661-40-61223105-44-9
Molecular Weight 387.43 g/mol 493.56 g/mol
Side Chain Structure Benzyl4'-Methoxy-biphenyl-methyl
Hydrophobicity HighVery High (Super-hydrophobic)
Electronic Nature Neutral AromaticElectron-Rich Distal Ring (+M Effect)
Primary Application Structural scaffolding, native sequencesPotency enhancement, half-life extension, PPI inhibition

Chemical & Physical Profile

Structural Analysis

The defining difference lies in the side chain topology. Fmoc-Phe-OH presents a single phenyl ring, whereas the 4-(4-methoxyphenyl) analog extends this into a biphenyl system. The distal methoxy group (


Physicochemical Properties
  • Steric Bulk: The biaryl system has a significantly larger van der Waals volume (

    
    ) compared to the benzyl group. This rigid extension restricts conformational freedom (
    
    
    and
    
    
    rotamers), which can pre-organize bioactive conformations but also hinders coupling efficiency.
  • Solubility: The biaryl analog exhibits reduced solubility in standard SPPS solvents (DMF/DCM) compared to Fmoc-Phe-OH. It is prone to

    
    -sheet aggregation in growing peptide chains due to strong intermolecular aromatic stacking.
    

Synthetic Performance (SPPS)[2]

Coupling Kinetics

Fmoc-Phe-OH is kinetically fast. It typically achieves >99% coupling efficiency within 30–45 minutes using standard carbodiimide (DIC/Oxyma) or onium salt (HBTU/DIEA) activation.

Fmoc-Bip(4-OMe)-OH , due to the steric bulk of the biphenyl group, suffers from slower acylation rates. The bulky side chain shields the

  • Risk: Incomplete coupling leading to deletion sequences (des-Bip peptides).

  • Mitigation: Use of stronger activators (HATU, COMU) and extended reaction times.

Experimental Protocol: Optimized Coupling for Biaryl-Phe

Note: This protocol assumes a 0.1 mmol scale on Rink Amide resin.

Reagents:

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) for difficult sequences.

Step-by-Step Workflow:

  • Resin Preparation: Swell resin in DMF for 20 min.

  • Deprotection: Remove Fmoc from previous residue (20% Piperidine/DMF, 2 x 5 min). Wash DMF (5x).

  • Activation (Pre-activation is critical):

    • Dissolve 4.0 eq of Fmoc-Bip(4-OMe)-OH and 3.9 eq of HATU in minimal DMF.

    • Add 8.0 eq of DIEA.

    • Wait 30–60 seconds for the yellow color (activated ester formation).

  • Coupling:

    • Add activated solution to the resin.

    • Agitate for 2 hours (vs. 45 min for Phe).

    • Optional: Perform a "Double Coupling" (repeat step 3-4 with fresh reagents) if the sequence is known to aggregate.

  • Monitoring: Perform a Kaiser Test (ninhydrin) or Chloranil Test (for secondary amines). If positive (blue beads), recouple.

Visualizing the Workflow

The following diagram illustrates the decision matrix for choosing between standard and optimized coupling based on the specific amino acid.

SPPS_WorkflowStartStart Coupling CycleCheckAAIdentify Amino AcidStart->CheckAAStandardStandard: Fmoc-Phe-OHCheckAA->StandardNative PheBiarylBulky: Fmoc-Bip(4-OMe)-OHCheckAA->BiarylBiaryl AnalogAct_StdActivation: HBTU/DIEA (3 eq)Time: 0 min (In-situ)Standard->Act_StdAct_BiActivation: HATU/HOAt (4 eq)Time: Pre-activate 1 minBiaryl->Act_BiCoup_StdCoupling: 45 minTemp: RTAct_Std->Coup_StdQCQC: Kaiser TestCoup_Std->QCCoup_BiCoupling: 2 - 4 HoursTemp: RT or 50°C (Microwave)Act_Bi->Coup_BiDoubleDouble Coupling Recommended?Coup_Bi->DoubleDouble->Act_BiYes (Recouple)Double->QCNoNextProceed to Next CycleQC->NextPass

Figure 1: Decision tree for SPPS coupling parameters. Note the requirement for stronger activation (HATU) and potential double coupling for the biaryl derivative.

Functional Impact in Drug Design

"Super-Aromatic" Interactions

Fmoc-Bip(4-OMe)-OH is frequently employed in Structure-Activity Relationship (SAR) studies to probe the depth of hydrophobic pockets.

  • Mechanism: The biphenyl motif extends ~4.5 Å further than the benzyl side chain of Phe.

  • Application: In GLP-1 receptor agonists and other GPCR ligands, this extension can reach distal hydrophobic sub-pockets, significantly increasing binding affinity (

    
    ) and potency (
    
    
    ). The methoxy group adds an electronic vector, potentially forming H-bonds with backbone amides or Ser/Thr side chains deep in the pocket.
Proteolytic Stability

Peptides containing non-canonical amino acids like Fmoc-Bip(4-OMe)-OH show enhanced resistance to proteases (e.g., chymotrypsin, which targets aromatic residues). The bulky biaryl group sterically hinders the enzyme's active site access to the scissile peptide bond.

Structural Comparison

The diagram below contrasts the steric and electronic footprints of the two residues.

Structure_ComparisonPheFmoc-Phe-OH(Standard)Phe_Feat• MW: 387.43• LogP: ~2.5• Interaction: π-π stacking• Kinetics: FastPhe->Phe_FeatBiarylFmoc-Bip(4-OMe)-OH(Biaryl)Biaryl_Feat• MW: 493.56• LogP: >4.0• Interaction: Deep pocket fill• Kinetics: Slow (Steric bulk)Biaryl->Biaryl_Feat

Figure 2: Comparative profile highlighting the significant increase in hydrophobicity (LogP) and molecular weight of the biaryl derivative.

Troubleshooting & Storage

IssueCauseSolution
Low Yield (Biaryl) Steric hindrance preventing coupling.Switch to HATU/HOAt. Increase temperature to 50°C (Microwave SPPS) or use double coupling.
Aggregation High hydrophobicity of the biaryl sequence.Use "Magic Mixture" solvents (DCM/DMF/NMP/1% Triton X) or incorporate pseudoproline dipeptides.
Precipitation Poor solubility of Fmoc-Bip(4-OMe)-OH.Dissolve in NMP or add small % DMSO. Do not exceed 0.2 M concentration.
Storage Hydrolysis sensitivity.Store both at +2°C to +8°C. Keep desiccated. Re-test purity annually.

References

  • Sigma-Aldrich. Product Specification: Fmoc-4-(4-methoxyphenyl)-L-phenylalanine (CAS 1223105-44-9). Available at:

  • BenchChem. Fmoc-4-(4-methoxyphenyl)-L-phenylalanine Structure and Properties. Available at:

  • ChemicalBook. FMOC-4-METHOXYPHENYLALANINE Product Description and CAS 1223105-44-9 Verification. Available at:

  • PubChem. Compound Summary: Fmoc-4-methoxy-L-phenylalanine (Related Isomer Distinction). Available at:

  • Luxembourg Bio Technologies. Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators. Available at:

HPLC analysis protocol for Fmoc-4-(4-methoxyphenyl)-L-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the HPLC Analysis of Fmoc-4-(4-methoxyphenyl)-L-phenylalanine: A Comparative Approach

Welcome to this comprehensive guide on the High-Performance Liquid Chromatography (HPLC) analysis of Fmoc-4-(4-methoxyphenyl)-L-phenylalanine. This document is designed for researchers, scientists, and drug development professionals who require robust, reliable, and well-characterized analytical methods for this critical building block in peptide synthesis. Our focus extends beyond a simple protocol; we will delve into the rationale behind methodological choices, compare viable alternatives, and provide the data-driven insights necessary for you to select and implement the optimal analytical strategy for your specific application.

Fmoc-4-(4-methoxyphenyl)-L-phenylalanine is a non-canonical, protected amino acid frequently employed in Solid-Phase Peptide Synthesis (SPPS). Its unique methoxy-substituted biphenyl side chain can introduce specific structural or functional properties into novel peptides. The purity of this building block is paramount; impurities such as diastereomers, deletion sequences, or residual starting materials can compromise the synthesis, yield, and ultimate biological activity of the final peptide.

Therefore, a validated HPLC method is not merely a quality control checkpoint but an essential tool for ensuring the success of the entire synthetic workflow. This guide will focus primarily on the gold standard—Reversed-Phase HPLC (RP-HPLC)—and compare it with alternative methods like Chiral HPLC and Ultra-High-Performance Liquid Chromatography (UHPLC).

Primary Protocol: Reversed-Phase HPLC for Purity Assessment

RP-HPLC is the workhorse method for assessing the purity of Fmoc-protected amino acids due to its high resolution, reproducibility, and compatibility with the hydrophobic nature of the Fmoc group.

Principle of Separation

The separation mechanism is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (typically a C18 silica column) and a polar mobile phase. The highly nonpolar Fmoc group strongly interacts with the C18 stationary phase. By gradually increasing the organic solvent content (e.g., acetonitrile) in the mobile phase, compounds are eluted in order of increasing hydrophobicity.

Experimental Protocol: A Self-Validating System

This protocol is designed to be inherently robust. The use of a gradient elution and a UV detector set to a wavelength specific for the Fmoc group ensures that a wide range of potential impurities can be resolved and detected, thus providing a self-validating purity assessment.

Instrumentation and Materials:

  • HPLC System: A binary or quaternary pump system with a UV-Vis detector.

  • Column: C18, 5 µm particle size, 4.6 x 250 mm (A common, robust choice).

  • Solvents: HPLC-grade Acetonitrile (ACN) and Water.

  • Additive: Trifluoroacetic Acid (TFA), sequencing grade.

  • Analyte: Fmoc-4-(4-methoxyphenyl)-L-phenylalanine.

  • Vials and Filters: Standard HPLC vials and 0.22 µm syringe filters.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Solvent A: 0.1% TFA in Water.

    • Solvent B: 0.1% TFA in Acetonitrile.

    • Expertise & Experience: TFA serves as an ion-pairing agent. It protonates residual silanols on the silica backbone, preventing peak tailing, and forms ion pairs with any charged species, leading to sharper, more symmetrical peaks.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a 50:50 mixture of Solvents A and B to a final concentration of 1.0 mg/mL.

    • Filter the sample solution through a 0.22 µm syringe filter before injection to prevent column clogging.

    • Trustworthiness: Precise concentration is critical for reproducibility and for potential future quantitation. Filtering is a non-negotiable step to protect the column and instrument.

  • HPLC System Parameters:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C. (Controlling temperature ensures run-to-run retention time stability).

    • Detection Wavelength: 265 nm. (This wavelength provides a strong absorbance signal for the Fmoc protecting group).

    • Gradient Elution:

      Time (min) % Solvent A % Solvent B
      0 50 50
      25 0 100
      30 0 100
      31 50 50

      | 35 | 50 | 50 |

  • Data Analysis:

    • The primary peak corresponds to Fmoc-4-(4-methoxyphenyl)-L-phenylalanine.

    • Calculate purity using the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.

    • Examine the chromatogram for any small peaks that may indicate impurities.

Visualizing the RP-HPLC Workflow

RP_HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phase (A: 0.1% TFA in H2O) (B: 0.1% TFA in ACN) Inject Inject 10 µL onto C18 Column MobilePhase->Inject SamplePrep Prepare Sample (1 mg/mL, filter) SamplePrep->Inject Gradient Run Gradient Elution (50-100% B over 25 min) Inject->Gradient Detect Detect at 265 nm Gradient->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity (Area % Method) Integrate->Calculate

Caption: Standard workflow for RP-HPLC purity analysis.

Comparison with Alternative Analytical Methods

While RP-HPLC is robust, certain analytical challenges may require alternative or supplementary methods. The choice depends entirely on the analytical question being asked.

Method Primary Application Speed Resolution Key Advantage Key Disadvantage
Reversed-Phase HPLC (RP-HPLC) Routine purity assessment of the final product and starting materials.StandardHighVersatile, cost-effective, and widely available.May not separate enantiomers or some diastereomers.
Chiral HPLC Determination of enantiomeric or diastereomeric purity.SlowerVery High (for stereoisomers)The only reliable way to separate stereoisomers.Requires expensive, specialized chiral columns and method development.
Ultra-High-Performance LC (UHPLC) High-throughput screening and rapid in-process controls.Very FastSuperiorSignificantly reduces run times and solvent consumption.Requires specialized high-pressure instrumentation.
Alternative 1: Chiral HPLC for Stereoisomeric Purity
  • When to Use: The synthesis of Fmoc-4-(4-methoxyphenyl)-L-phenylalanine may result in contamination with its D-enantiomer. If the final peptide is intended for biological or pharmaceutical applications, confirming enantiomeric purity is often a regulatory requirement.

  • Key Differences:

    • Stationary Phase: A Chiral Stationary Phase (CSP) is used instead of C18. These phases (e.g., polysaccharide-based) create a chiral environment that allows for differential interaction between enantiomers.

    • Mobile Phase: Often involves normal-phase solvents like hexane and isopropanol, although reversed-phase chiral columns are also available. Method development can be more complex.

Alternative 2: Ultra-High-Performance Liquid Chromatography (UHPLC)
  • When to Use: In a high-throughput environment, such as process development or library synthesis, where dozens of samples must be analyzed quickly.

  • Key Differences:

    • Instrumentation: UHPLC systems operate at much higher pressures (10,000-15,000 psi) compared to conventional HPLC (~4,000 psi).

    • Columns: Utilize columns packed with sub-2 µm particles, which provide significantly higher efficiency and resolution.

    • Performance: A 35-minute HPLC method can often be shortened to a 3-5 minute UHPLC method without sacrificing, and often improving, resolution.

Decision-Making Framework for Method Selection

The optimal analytical method is dictated by the specific requirements of your project. This flowchart provides a logical pathway for selecting the most appropriate technique.

Decision_Tree Start What is the primary analytical goal? Goal_Purity Routine Purity Check Start->Goal_Purity Goal_Stereo Stereoisomer Separation (Enantiomeric/Diastereomeric Purity) Start->Goal_Stereo Goal_Speed High-Throughput Analysis Start->Goal_Speed Method_RP Use Standard RP-HPLC Protocol Goal_Purity->Method_RP Method_Chiral Develop a Chiral HPLC Method Goal_Stereo->Method_Chiral Method_UHPLC Adapt Method to UHPLC System Goal_Speed->Method_UHPLC

Caption: Decision tree for selecting the appropriate HPLC method.

Conclusion

The accurate analysis of Fmoc-4-(4-methoxyphenyl)-L-phenylalanine is a critical step in modern peptide science. While a well-optimized RP-HPLC method serves as the foundation for purity determination, a comprehensive analytical strategy involves understanding its limitations and knowing when to employ more specialized techniques like Chiral HPLC or the high-throughput capabilities of UHPLC. By aligning the analytical technique with the specific scientific question—be it routine quality control, stereoisomeric integrity, or process optimization—researchers can ensure the quality of their materials and the ultimate success of their synthetic endeavors.

References

This section would be populated with links to authoritative sources such as pharmacopeias (e.g., USP), articles from peer-reviewed journals on peptide analysis, and technical notes from chromatography vendors that support the principles discussed.

The PEGylation Paradigm: A Comparative Guide to the Biological Effects of Native vs. Modified Peptides

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the optimization of a peptide's therapeutic potential is a paramount objective. Native peptides, despite their high specificity and potency, often face significant hurdles in clinical application due to rapid in vivo clearance, enzymatic degradation, and potential immunogenicity.[1] A leading strategy to overcome these limitations is PEGylation, the covalent attachment of polyethylene glycol (PEG) chains. This modification can profoundly alter a peptide's biological properties, transforming a promising candidate with poor pharmacokinetics into a viable therapeutic agent.[2]

This guide provides an in-depth, objective comparison of the biological effects of peptides with and without PEGylation, using the glucagon-like peptide-1 (GLP-1) analogue, exenatide, as a primary case study. We will explore the causal relationships behind experimental choices, present supporting quantitative data, and provide detailed protocols for key validation assays.

The Rationale for PEGylation: Enhancing Therapeutic Viability

The core principle behind PEGylation is the creation of a hydrophilic, protective shield around the peptide.[3] This "stealth" effect fundamentally alters the peptide's interaction with its biological environment, leading to several key advantages:

  • Extended Circulating Half-Life: The increased hydrodynamic radius of the PEG-peptide conjugate significantly reduces renal filtration and clearance, a primary route of elimination for small peptides.[1][2]

  • Increased Proteolytic Stability: The PEG chain sterically hinders the approach of proteolytic enzymes, protecting the peptide from degradation and prolonging its active lifespan in vivo.

  • Reduced Immunogenicity: By masking potential antigenic epitopes on the peptide's surface, PEGylation can decrease the likelihood of an immune response.

  • Improved Solubility: The hydrophilic nature of PEG can enhance the solubility of hydrophobic peptides, aiding in formulation and administration.

However, these benefits are not without potential trade-offs. The addition of a PEG moiety can also introduce certain challenges:

  • Reduced Receptor Binding Affinity: The steric hindrance of the PEG chain can sometimes interfere with the peptide's ability to bind to its target receptor, potentially reducing its in vitro potency.[3]

  • Heterogeneity of the Final Product: Traditional PEGylation methods can result in a mixture of positional isomers, which can complicate characterization and regulatory approval.

The decision to PEGylate a peptide, therefore, requires a careful and quantitative evaluation of these competing factors.

A Tale of Two Peptides: Native Exenatide vs. PEGylated Exenatide

Exenatide, a GLP-1 receptor agonist used in the treatment of type 2 diabetes, provides an excellent case study for understanding the impact of PEGylation. The native form requires twice-daily injections due to its short half-life.[4] PEGylation offers a solution to this frequent dosing regimen.

Quantitative Comparison of Biological Effects

The following tables summarize the key differences in the biological properties of native exenatide and its PEGylated counterpart.

ParameterNative ExenatidePEGylated Exenatide (PB-119)Fold ChangeRationale for Observation
Terminal Half-life (t½) ~2.4 hours51-64 hours~21-27x increaseThe increased hydrodynamic size of the PEGylated peptide reduces its rate of renal clearance.[4][5]
In Vitro Potency (EC50) PotentGenerally retained, though some analogues show a slight decreaseVariesThe PEG chain can cause steric hindrance at the receptor binding site, but site-specific PEGylation can mitigate this effect.[6]
In Vivo Efficacy Requires twice-daily administrationAllows for once-weekly administration-The extended half-life maintains therapeutic concentrations for a longer duration.[5][7]

Table 1: Comparative Pharmacokinetic and Pharmacodynamic Parameters of Native vs. PEGylated Exenatide.

Delving Deeper: The Underlying Mechanisms

The profound differences in the biological activity of native and PEGylated peptides are rooted in their interactions at the molecular and systemic levels.

The GLP-1 Receptor Signaling Pathway

Exenatide exerts its therapeutic effects by activating the GLP-1 receptor, a G-protein coupled receptor (GPCR) expressed on pancreatic β-cells and other tissues.[8][9] Activation of this receptor initiates a signaling cascade that ultimately leads to enhanced glucose-dependent insulin secretion.

GLP1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GLP-1/Exenatide GLP-1/Exenatide GLP1R GLP-1 Receptor GLP-1/Exenatide->GLP1R Binds to AC Adenylate Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Insulin_Vesicles Insulin Vesicles PKA->Insulin_Vesicles Promotes exocytosis Epac2->Insulin_Vesicles Promotes exocytosis Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Release

Caption: GLP-1 receptor signaling pathway leading to insulin secretion.

While PEGylation does not alter this fundamental pathway, it ensures a more sustained activation of the GLP-1 receptor due to the prolonged presence of the peptide in circulation.[5]

Experimental Validation: Protocols for Comparative Analysis

To quantitatively assess the impact of PEGylation, a series of in vitro and in vivo experiments are essential. The following are detailed protocols for key assays.

Experimental Workflow for Bioactivity Comparison

The overall process for comparing a native peptide with its PEGylated version follows a logical progression from in vitro characterization to in vivo validation.

Experimental_Workflow Peptide_Synthesis Peptide Synthesis & PEGylation In_Vitro_Assays In Vitro Bioactivity & Binding Assays Peptide_Synthesis->In_Vitro_Assays In_Vivo_PK In Vivo Pharmacokinetic Studies In_Vitro_Assays->In_Vivo_PK In_Vivo_PD In Vivo Pharmacodynamic Studies In_Vivo_PK->In_Vivo_PD Data_Analysis Data Analysis & Comparison In_Vivo_PD->Data_Analysis

Caption: General experimental workflow for comparing native and PEGylated peptides.

In Vitro GLP-1 Receptor Activation Assay (cAMP Measurement)

This assay determines the in vitro potency of GLP-1 analogues by measuring the production of cyclic AMP (cAMP), a key second messenger in the GLP-1 receptor signaling pathway.[8][10]

Materials:

  • CHO (Chinese Hamster Ovary) cell line stably expressing the human GLP-1 receptor.[8]

  • Cell culture medium (e.g., DMEM/F12) with 10% FBS.

  • Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like IBMX).

  • Native and PEGylated peptides (e.g., exenatide).

  • cAMP assay kit (e.g., HTRF-based kit).

  • 384-well white assay plates.

  • Plate reader capable of HTRF detection.

Procedure:

  • Cell Culture: Culture the GLP-1R expressing CHO cells in T175 flasks until they reach 80-90% confluency.

  • Cell Seeding: Harvest the cells and seed them into 384-well plates at a density of 5,000-10,000 cells per well. Incubate overnight at 37°C and 5% CO2.

  • Peptide Preparation: Prepare serial dilutions of the native and PEGylated peptides in assay buffer.

  • Assay:

    • Remove the culture medium from the cells and wash with assay buffer.

    • Add 10 µL of the peptide dilutions to the respective wells.

    • Incubate for 30 minutes at room temperature.

  • cAMP Detection:

    • Add the cAMP detection reagents from the kit according to the manufacturer's instructions.

    • Incubate for 1 hour at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader.

  • Data Analysis: Plot the HTRF ratio against the peptide concentration and fit the data to a four-parameter logistic equation to determine the EC50 value for each peptide.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

This in vivo assay assesses the pharmacodynamic effect of GLP-1 analogues on glucose metabolism.[11][12]

Materials:

  • Male C57BL/6 mice (8-10 weeks old).

  • Native and PEGylated peptides (e.g., exenatide) formulated in sterile saline.

  • Glucose solution (2 g/kg body weight).

  • Handheld glucometer and test strips.

  • Insulin syringes for peptide administration.

  • Oral gavage needles.

Procedure:

  • Acclimatization: Acclimatize the mice to the experimental conditions for at least one week.

  • Fasting: Fast the mice for 6 hours prior to the experiment, with free access to water.

  • Peptide Administration: Administer the native or PEGylated peptide (or vehicle control) via subcutaneous injection at the desired dose.

  • Baseline Glucose Measurement: At time 0, measure the baseline blood glucose level from a tail snip.

  • Glucose Challenge: Immediately after the baseline measurement, administer the glucose solution via oral gavage.

  • Serial Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Data Analysis: Plot the blood glucose concentration over time for each treatment group. Calculate the area under the curve (AUC) for glucose excursion to quantify the effect of each peptide on glucose tolerance.

Conclusion

PEGylation represents a powerful and clinically validated strategy for enhancing the therapeutic properties of peptides. By extending their in vivo half-life and improving their stability, this modification can transform peptides that would otherwise be clinically unviable into effective long-acting therapeutics. As demonstrated with the exenatide case study, the benefits of PEGylation can be substantial, leading to improved patient compliance and therapeutic outcomes. However, a thorough and quantitative comparison of the biological effects of the native and PEGylated forms is crucial to ensure that the desired pharmacokinetic enhancements do not come at the cost of significantly diminished pharmacodynamic activity. The experimental protocols provided in this guide offer a robust framework for conducting such a comparative analysis, enabling researchers to make informed decisions in the development of next-generation peptide therapeutics.

References

  • Safety, Tolerability and Pharmacokinetics of Single Dose Polyethylene Glycolated Exenatide Injection (PB-119) in Healthy Volunteers. PubMed. [Link]

  • PEGylated exenatide injection (PB-119) improves beta-cell function and insulin resistance in treatment-naïve type 2 diabetes mellitus patients. Frontiers in Endocrinology. [Link]

  • Comprehensive mechanistic diagram showing GLP-1 receptor signaling pathways... ResearchGate. [Link]

  • Safety, Pharmacokinetics and Pharmacodynamics of Multiple Escalating Doses of PEGylated Exenatide (PB-119) in Healthy Volunteers. PubMed. [Link]

  • PEGylation and its impact on the design of new protein-based medicines. Future Medicinal Chemistry. [Link]

  • In Vivo Inhibition of Dipeptidyl Peptidase 4 Allows Measurement of GLP-1 Secretion in Mice. Diabetes. [Link]

  • GLP-1 receptor assay: drug discovery in the metabolic field. AXXAM. [Link]

  • GLP-1 Glucagon Receptor Assay. Innoprot. [Link]

  • Pharmacokinetics and pharmacodynamics of exenatide following alternate routes of administration. Clinical Pharmacokinetics. [Link]

  • Discovery of lixisenatide analogues as long-acting hypoglycemic agents using novel peptide half-life extension technology based on mycophenolic acid. RSC Publishing. [Link]

  • In vitro efficacy of different PEGylation designs on cathelicidin-like peptide with high antibacterial and antifungal activity. Scientific Reports. [Link]

  • GLP-1R Signaling and Functional Molecules in Incretin Therapy. MDPI. [Link]

  • The structure and function of the glucagon-like peptide-1 receptor and its ligands. British Journal of Pharmacology. [Link]

  • Signaling architecture of the glucagon-like peptide-1 receptor. Journal of Clinical Investigation. [Link]

  • GLP-1 Signaling Pathway Overview. GLP1.today. [Link]

  • Comparative pharmacokinetics and pharmacodynamics of a PEGylated recombinant human growth hormone and a long-acting human growth hormone, TransCon-hGH. Drug Design, Development and Therapy. [Link]

  • Measure Real-Time cAMP Signaling in the Living Cell. American Diabetes Association. [Link]

  • In vivo and in vitro characterisation of GL0034, a novel long-acting GLP-1 receptor agonist. Semantic Scholar. [Link]

  • Comparison of PEGylated and non-PEGylated proticles: An in vitro and in vivo study. European Journal of Pharmaceutical Sciences. [Link]

  • Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for Approved GLP-1 Receptor Agonists. Semantic Scholar. [Link]

  • Conjugates for use in peptide therapeutics: A systematic review and meta-analysis. PLOS ONE. [Link]

  • Protocol for in vivo assessment of glucose metabolism in mouse models. STAR Protocols. [Link]

  • Receptor Binding Affinity of GLP-1 and Glu 9-Substituted Analogues in CHL Cells Stably Transfected with the Human GLP-1 Receptor. ResearchGate. [Link]

  • Oral Glucose Tolerance Test in Mouse. protocols.io. [Link]

  • IP Glucose Tolerance Test in Mouse v1. ResearchGate. [Link]

  • PEGylation for Improving the Properties of Peptide-Based APIs. Biocompare. [Link]

  • Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for Approved GLP-1 Receptor Agonists. ResearchGate. [Link]

  • Discovery of lixisenatide analogues as long-acting hypoglycemic agents using novel peptide half-life extension technology based on mycophenolic acid. ResearchGate. [Link]

  • Schematic showing experimental workflow. ResearchGate. [Link]

  • GLP-1 Receptor Agonists Potency Assay Development. Reaction Biology. [Link]

  • Intact quantitation and evaluation of a PEG-glycosulfopeptide as a therapeutic P-selectin antagonist. RSC Publishing. [Link]

  • Peptimetric: Quantifying and visualizing differences in peptidomic data. bioRxiv. [Link]

  • Visualization of experimental design & workflows in biological experiments. IEEE Xplore. [Link]

  • Oral Treatment of Obesity by GLP-1 and Its Analogs. MDPI. [Link]

  • Site- and Size-Controlled PEGylation Modulates Biointerfaces and Immunoregulatory Functions of Bifunctional Peptides in an Autoimmune Disease Model. ACS Applied Materials & Interfaces. [Link]

  • A Computational Semaglutide Analogue with 112-fold Enhanced Binding Affinity to GLP-1R. Preprints.org. [Link]

  • Research progress on the PEGylation of therapeutic proteins and peptides (TPPs). Frontiers in Pharmacology. [Link]

  • Glucagon-like Peptide-1 (GLP-1) Analogs: Recent Advances, New Possibilities, and Therapeutic Implications. Journal of Medicinal Chemistry. [Link]

  • The graph-based representation of peptide and metadata nodes resembling... ResearchGate. [Link]

  • Different domains of the glucagon and glucagon-like peptide-1 receptors provide the critical determinants of ligand selectivity. Journal of Biological Chemistry. [Link]

  • Predicting bioactive peptides from transcriptome assemblies with the peptigate workflow. PLOS Computational Biology. [Link]

  • Efficacy and Safety of Lixisenatide Once Daily Versus Exenatide Twice Daily in Type 2 Diabetes Inadequately Controlled on Metformin: A 24-week, randomized, open-label, active-controlled study (GetGoal-X). Diabetes Care. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.